Pomalidomide-amido-C4-amido-C6-NH-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C30H41N5O8 |
|---|---|
Molecular Weight |
599.7 g/mol |
IUPAC Name |
tert-butyl N-[6-[[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-6-oxohexanoyl]amino]hexyl]carbamate |
InChI |
InChI=1S/C30H41N5O8/c1-30(2,3)43-29(42)32-18-9-5-4-8-17-31-22(36)13-6-7-14-23(37)33-20-12-10-11-19-25(20)28(41)35(27(19)40)21-15-16-24(38)34-26(21)39/h10-12,21H,4-9,13-18H2,1-3H3,(H,31,36)(H,32,42)(H,33,37)(H,34,38,39) |
InChI Key |
QYRMZFOSCLMHJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Pomalidomide-amido-C4-amido-C6-NH-Boc: A Technical Guide to a Pomalidomide-Based PROTAC
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pomalidomide-amido-C4-amido-C6-NH-Boc represents a sophisticated chemical entity designed for targeted protein degradation. As a Proteolysis-Targeting Chimera (PROTAC), its mechanism of action is centered on the specific recruitment of the Cereblon (CRBN) E3 ubiquitin ligase to a designated target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. This technical guide provides an in-depth exploration of the core mechanisms, quantitative data on analogous systems, detailed experimental protocols for characterization, and visual representations of the key pathways and workflows. While specific data for "this compound" is not publicly available, this document extrapolates from the well-established principles of pomalidomide-based PROTACs. The "amido-C4-amido-C6-NH-Boc" component is presumed to be a linker and a protected handle for conjugation to a target-specific warhead.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The foundational mechanism of a pomalidomide-based PROTAC is the hijacking of the cell's natural protein disposal machinery. This process can be broken down into several key steps:
-
Ternary Complex Formation : The PROTAC molecule, being heterobifunctional, simultaneously binds to two proteins: the pomalidomide (B1683931) moiety binds to the E3 ubiquitin ligase Cereblon (CRBN), and the warhead (attached via the linker) binds to the target Protein of Interest (POI). This forms a transient ternary complex (POI-PROTAC-CRBN).
-
Ubiquitination : The induced proximity of the POI to the CRBN E3 ligase complex facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation : The polyubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the tagged POI into small peptides.
-
Catalytic Cycle : After the degradation of the POI, the PROTAC molecule is released and can participate in further rounds of degradation, acting in a catalytic manner.
Pomalidomide's role is pivotal as it serves as a high-affinity ligand for CRBN, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase.[1] By binding to CRBN, pomalidomide effectively redirects the E3 ligase's activity towards the PROTAC-bound target protein.
Signaling Pathway Diagram
Caption: Mechanism of action of a pomalidomide-based PROTAC.
Quantitative Data
The efficacy of a PROTAC is primarily assessed by its binding affinity to its targets and its ability to induce degradation of the target protein. The following tables summarize representative quantitative data for pomalidomide and pomalidomide-based PROTACs from the literature.
Table 1: Binding Affinity of Pomalidomide to Cereblon
| Compound | Assay Type | Binding Affinity (Kd) | Binding Affinity (IC50) | Reference |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 12.5 µM | - | [2] |
| Pomalidomide | NMR Spectroscopy | 55 ± 1.8 μM | - | [2] |
| Pomalidomide | Competitive Binding Assay | - | 1.2 µM - 3 µM | [1] |
Table 2: Degradation Efficiency of Representative Pomalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ZQ-23 | HDAC8 | - | 147 | 93 | [3] |
| Compound 16 | EGFRWT | A549 | 32.9 | 96 | [4] |
| dALK-2 (C5-alkyne) | ALK | SU-DHL-1 | ~10 | >95 | [5] |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation.
Experimental Protocols
The characterization of a pomalidomide-based PROTAC involves a series of key experiments to determine its binding affinity, degradation efficiency, and mechanism of action.
Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the binding affinity of the pomalidomide moiety of the PROTAC to Cereblon in a competitive format.
Principle: This assay measures the displacement of a fluorescently labeled thalidomide (B1683933) tracer from a GST-tagged CRBN protein by the test compound. An anti-GST antibody labeled with a donor fluorophore (e.g., Europium) and a red-shifted fluorescent thalidomide analog (acceptor) are used. Binding of the tracer to CRBN brings the donor and acceptor into close proximity, resulting in a high FRET signal. A competing compound will displace the tracer, leading to a decrease in the FRET signal.[6]
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test PROTAC and a positive control (e.g., pomalidomide) in assay buffer. Prepare a solution of GST-tagged human Cereblon protein. Prepare a mixture of an anti-GST antibody labeled with a FRET donor and a fluorescently labeled thalidomide analog (FRET acceptor).
-
Assay Plate Setup: In a 384-well plate, add the diluted test compound or control.
-
Incubation: Add the GST-CRBN protein solution to each well and incubate.
-
Detection: Add the antibody/tracer mixture to each well. Incubate to allow the binding to reach equilibrium.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission of both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the FRET ratio and plot it against the concentration of the test compound to determine the IC50 value.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This is a fundamental technique to quantify the dose-dependent degradation of the target protein.
Principle: Cells are treated with varying concentrations of the PROTAC. Cell lysates are then prepared, and the proteins are separated by size using SDS-PAGE. The target protein is detected using a specific primary antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. The band intensity of the target protein is normalized to a loading control (e.g., β-actin or GAPDH).[7]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations and denature the samples by boiling in Laemmli buffer. Separate the proteins on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control and plot the results to determine the DC50 and Dmax.
Experimental Workflow Diagram
Caption: A typical experimental workflow for Western blot analysis.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome system.
Principle: Cells are treated with the PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132). The proteasome inhibitor blocks the degradation of ubiquitinated proteins, allowing them to accumulate. The target protein is then immunoprecipitated, and the ubiquitinated forms are detected by Western blot using an anti-ubiquitin antibody.[5]
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration that induces significant degradation. In a parallel sample, co-treat the cells with the PROTAC and a proteasome inhibitor.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitination status of the proteins.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein, followed by the addition of protein A/G magnetic beads to pull down the target protein and its binding partners.
-
Western Blot: Elute the immunoprecipitated proteins from the beads and separate them by SDS-PAGE. Perform a Western blot and probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated target protein.
Conclusion
This compound, as a representative pomalidomide-based PROTAC, leverages a powerful mechanism of action to achieve targeted protein degradation. By hijacking the CRBN E3 ubiquitin ligase, it offers a catalytic and highly effective means of eliminating disease-causing proteins. The successful development and characterization of such molecules rely on a robust understanding of their core mechanism and the application of precise experimental methodologies as outlined in this guide. The quantitative data from analogous systems provide a benchmark for the expected potency and efficacy of novel pomalidomide-based degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon [kci.go.kr]
- 3. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Strategic Utility of Pomalidomide-amido-C4-amido-C6-NH-Boc in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide-amido-C4-amido-C6-NH-Boc is a pivotal, synthetically-derived chemical tool exclusively designed for the burgeoning field of targeted protein degradation. It serves as a pre-constructed E3 ligase ligand-linker conjugate, streamlining the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide delineates the core utility, mechanism of action, and research applications of this compound, providing a foundational understanding for its integration into drug discovery and chemical biology workflows. While specific quantitative data for PROTACs incorporating this exact linker is not publicly available in cited literature, this guide will establish the fundamental principles and methodologies for its application.
Introduction: The Role of this compound in PROTAC Technology
The advent of PROTACs has revolutionized therapeutic strategies by enabling the targeted degradation of pathogenic proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This compound is a crucial building block in the synthesis of PROTACs.[1][2]
Pomalidomide (B1683931), a derivative of thalidomide, is a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3] By incorporating pomalidomide, a PROTAC can hijack the CRBN E3 ligase complex. The "amido-C4-amido-C6-NH-Boc" portion of the molecule is a linker with a terminal Boc-protected amine. This linker provides the necessary spatial separation between the E3 ligase and the target protein, a critical factor for the formation of a stable and productive ternary complex.[3][4] The Boc-protected amine serves as a versatile chemical handle for conjugation to a ligand that targets a protein of interest.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs synthesized using this compound function by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The process can be summarized in the following steps:
-
Ternary Complex Formation: The pomalidomide moiety of the PROTAC binds to the CRBN E3 ligase, while the other end of the PROTAC binds to the target protein of interest (POI). This results in the formation of a POI-PROTAC-CRBN ternary complex.[3]
-
Ubiquitination: The induced proximity of the POI to the E3 ligase complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[3]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3]
This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
Pomalidomide-amido-C4-amido-C6-NH-Boc: A Technical Guide to a Cereblon E3 Ligase Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), a derivative of thalidomide, is a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex. Its ability to recruit neosubstrates to CRBN for ubiquitination and subsequent proteasomal degradation has established it as a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs). Pomalidomide-amido-C4-amido-C6-NH-Boc is a key building block in this field, representing a pomalidomide-based CRBN ligand functionalized with a linker terminating in a Boc-protected amine. This structure is designed for the straightforward synthesis of PROTACs, enabling the linkage of pomalidomide to a warhead that targets a specific protein of interest for degradation.
This technical guide provides an in-depth overview of this compound, including its synthesis, mechanism of action, and the key experimental protocols used for its characterization as a CRBN E3 ligase ligand. While specific quantitative data for this exact linker conjugate is not publicly available, this guide presents representative data from closely related pomalidomide-based PROTACs to illustrate the expected performance metrics.
Core Concepts and Mechanism of Action
This compound functions as the E3 ligase-recruiting moiety within a PROTAC. The pomalidomide headgroup binds to the thalidomide-binding domain of CRBN, a substrate receptor for the Cullin 4A RING E3 ubiquitin ligase (CRL4^CRBN^). The linker and the attached warhead (targeting a protein of interest, POI) then facilitate the formation of a ternary complex between the POI and CRL4^CRBN^. This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.
Signaling Pathway of Pomalidomide-Based PROTACs
The Role of Pomalidomide-amido-C4-amido-C6-NH-Boc in PROTAC Technology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Significance of E3 Ligase Ligands
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific disease-causing proteins. These heterobifunctional molecules operate by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This induced proximity results in the ubiquitination of the POI, marking it for degradation by the proteasome.
The choice of the E3 ligase ligand is a critical determinant of a PROTAC's efficacy and selectivity. Among the most widely utilized E3 ligases in PROTAC design is Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. Pomalidomide (B1683931), an immunomodulatory drug, is a well-established and potent ligand for CRBN. It is often favored over its predecessor, thalidomide, due to its higher binding affinity for CRBN, which can facilitate more efficient formation of the ternary complex (POI-PROTAC-E3 ligase) and subsequent protein degradation.
This technical guide focuses on Pomalidomide-amido-C4-amido-C6-NH-Boc , a specialized, synthetically produced E3 ligase ligand-linker conjugate. This molecule incorporates the pomalidomide core for CRBN engagement and a flexible alkyl-amido linker, terminating in a Boc-protected amine. The pre-fabricated nature of this conjugate provides a modular building block for the efficient synthesis of PROTACs. The Boc-protected amine offers a convenient handle for conjugation to a POI-binding ligand, streamlining the drug discovery process.
Core Component: this compound
This compound serves as the CRBN-recruiting component and a portion of the linker in a PROTAC. The pomalidomide moiety ensures high-affinity binding to the CRBN E3 ligase. The linker, an amido-C4-amido-C6 chain, provides the necessary spacing and flexibility to allow for the productive formation of a ternary complex between the target protein and CRBN. The terminal tert-butoxycarbonyl (Boc) protecting group on the amine allows for controlled, late-stage conjugation to the warhead (the ligand for the POI) using standard amide coupling chemistries.
Quantitative Data on Pomalidomide-Based PROTACs
The efficacy of a PROTAC is quantified by several key parameters, including its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from published studies on pomalidomide-based PROTACs targeting various proteins implicated in cancer.
Table 1: Degradation Performance of a Pomalidomide-Based HDAC8 Degrader
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Time to Dmax (hours) |
| ZQ-23[1][2] | HDAC8 | K562 | 147 | 93 | 10 |
Table 2: Degradation and Anti-proliferative Activity of Pomalidomide-Based EGFR PROTACs
| Compound | Target Protein | Cell Line | IC50 (µM) | Dmax (%) at 1µM (72h) |
| Compound 16[3] | EGFR | MCF-7 | 0.10 | 96 |
| Erlotinib (inhibitor) | EGFR | MCF-7 | 0.555 | N/A |
Table 3: Degradation Performance of a Pomalidomide-Based BTK Degrader
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| NC-1[4] | BTK | Mino | 2.2 | 97 |
Experimental Protocols
The following are detailed methodologies for key experiments essential for the evaluation of PROTACs incorporating this compound.
Synthesis of a Pomalidomide-Based PROTAC (General Protocol)
While a specific protocol for the synthesis of this compound is not publicly detailed, the following represents a general approach for its conjugation to a POI ligand.
Objective: To conjugate the this compound linker to a POI ligand containing a carboxylic acid functional group.
Materials:
-
This compound
-
POI ligand with a carboxylic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar amide coupling reagent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in a 1:1 mixture of TFA and DCM.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is often used directly in the next step.
-
-
Amide Coupling:
-
Dissolve the POI ligand-carboxylic acid in anhydrous DMF.
-
Add DIPEA to the solution, followed by the deprotected pomalidomide linker-amine salt.
-
Add the coupling reagent (e.g., PyBOP) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the final PROTAC.
-
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
Objective: To quantify the dose-dependent degradation of the target protein and determine the DC50 and Dmax values.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of the PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and collect the lysate in microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To qualitatively or semi-quantitatively demonstrate the formation of the ternary complex (POI-PROTAC-CRBN).
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the PROTAC at a concentration known to be effective (e.g., near the DC50) and a vehicle control for a duration that allows for complex formation (e.g., 2-4 hours).
-
Pre-treat cells with a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein.
-
-
Cell Lysis:
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against either the target protein or CRBN, or a tag if one is present, overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against the POI and CRBN to confirm their co-precipitation.
-
Signaling Pathways and Logical Relationships
The degradation of a target protein by a pomalidomide-based PROTAC initiates a cascade of downstream signaling events. The specific pathways affected are dependent on the function of the target protein. Below are diagrams illustrating the signaling pathways for two common PROTAC targets.
BRD4 Degradation Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of pomalidomide-based PROTACs for targeted degradation
An In-Depth Technical Guide to the Discovery of Pomalidomide-Based PROTACs for Targeted Degradation
Introduction: The Dawn of Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting the function of a pathogenic protein, co-opts the cell's own machinery to eliminate it entirely.[1][2][3] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4][5][6] This induced proximity leads to the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[7][8]
Pomalidomide (B1683931), an immunomodulatory imide drug (IMiD), has become a cornerstone in PROTAC design.[4][9] It functions as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a substrate receptor for the CRL4CRBN E3 ligase complex.[4][][] By incorporating pomalidomide into a PROTAC, researchers can effectively hijack the CRBN ligase to degrade a vast array of target proteins, including those previously deemed "undruggable."[4][5] This guide provides a comprehensive overview of the design, evaluation, and application of pomalidomide-based PROTACs.
Core Principles of Pomalidomide-Based PROTAC Design
The efficacy of a pomalidomide-based PROTAC is governed by the interplay of its three core components: the warhead, the pomalidomide ligand, and the linker. The rational design of each element is critical for achieving potent and selective protein degradation.
-
Warhead : This component is a ligand that binds specifically to the protein of interest (POI). The choice of warhead is dictated by the target protein.
-
Pomalidomide Ligand : Pomalidomide serves as the E3 ligase-recruiting element, binding directly to CRBN.[4][]
-
Linker : The linker is not just a passive spacer but a crucial determinant of PROTAC activity.[7][12] Its length, composition (e.g., PEG or alkyl chains), and attachment points influence the stability and geometry of the ternary complex (POI-PROTAC-CRBN), which is essential for efficient ubiquitination.[6][12]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase.[6][7] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then unfolds and degrades the target protein, releasing the PROTAC molecule to engage in further catalytic cycles.[13]
Quantitative Data of Pomalidomide-Based PROTACs
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).[8] Anti-proliferative effects are measured by the half-maximal inhibitory concentration (IC₅₀).[5] Below are tables summarizing data for several pomalidomide-based PROTACs against various targets.
Table 1: BRD4-Targeting PROTACs
| PROTAC ID | Warhead | Cell Line | DC₅₀ | IC₅₀ | Reference |
|---|---|---|---|---|---|
| PROTAC 1 | OTX015 | Burkitt's lymphoma (BL) | < 1 nM | - | [14] |
| ARV-825 | OTX015 | MM1.S (Multiple Myeloma) | ~5 nM | 13 nM | [15] |
| Compound 21 | Dihydroquinazolinone | THP-1 (Monocyte Lymphoma) | - | 0.81 µM |[16] |
Table 2: BTK-Targeting PROTACs
| PROTAC ID | Warhead | Cell Line | DC₅₀ | Reference |
|---|---|---|---|---|
| DD-04-015 | RN486 | MOLM-14 (AML) | < 10 nM | [13] |
| UBX-382 | Novel Binder | TMD8 (DLBCL) | 4 nM | [17] |
| C13 | Ibrutinib-based | Mino (Mantle Cell Lymphoma) | 5.8 nM (mutant BTK) |[18] |
Table 3: Other Notable Pomalidomide-Based PROTACs
| PROTAC ID | Target | Cell Line | DC₅₀ | Reference |
|---|---|---|---|---|
| ZQ-23 | HDAC8 | K562 | 147 nM | [19] |
| KP-14 | KRAS G12C | NCI-H358 | ~1.25 µM | [20] |
| P1 | mTOR | MCF-7 | - |[21] |
Experimental Protocols
The characterization of a novel pomalidomide-based PROTAC involves a series of standardized assays to confirm its mechanism of action and quantify its efficacy.
Target Protein Degradation Assay (Western Blot)
This is the primary assay to confirm and quantify PROTAC-induced degradation of the target protein.[4][8]
Materials:
-
Cell line expressing the protein of interest (e.g., THP-1 for BRD4).[22]
-
Pomalidomide-based PROTAC stock solution (in DMSO).
-
Vehicle control (DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS) and lysis buffer (e.g., RIPA) with protease/phosphatase inhibitors.[8]
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (against target protein and a loading control like GAPDH) and HRP-conjugated secondary antibodies.[22]
-
ECL substrate and imaging system.
Protocol:
-
Cell Culture & Treatment : Seed cells in 6-well plates to achieve 70-80% confluency at harvest. Allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0-1000 nM) and a vehicle control for a set time (e.g., 4, 8, 16, 24 hours).[8][22]
-
Cell Lysis : After treatment, wash cells with ice-cold PBS. Add lysis buffer, scrape the cells, and incubate on ice for 30 minutes.[22]
-
Protein Quantification : Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[8][22]
-
SDS-PAGE & Transfer : Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and boil at 95°C for 5-10 minutes. Load equal protein amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.[8][22]
-
Immunoblotting : Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-BRD4) overnight at 4°C. Wash with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.[22]
-
Detection & Analysis : Wash the membrane, apply ECL substrate, and capture the chemiluminescent signal.[22] Quantify band intensity using densitometry software. Normalize target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[8]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the functional consequence of target degradation, such as the inhibition of cancer cell proliferation.[5][23]
Materials:
-
Target cell line.
-
Opaque-walled 96-well plates.
-
PROTAC compound and vehicle control.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Plate-reading luminometer.
Protocol:
-
Cell Seeding : Seed cells at an optimal density (e.g., 3,000-5,000 cells/well) in 96-well plates and incubate overnight.[5]
-
Compound Treatment : Treat cells with serial dilutions of the PROTAC. Include a vehicle-only control.[5]
-
Incubation : Incubate plates for a specified duration (e.g., 72 hours) at 37°C, 5% CO₂.[5]
-
Signal Detection : Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well.[24]
-
Data Acquisition : Mix on an orbital shaker for 2 minutes to lyse cells, then incubate for 10 minutes to stabilize the signal.[24] Measure luminescence with a luminometer.
-
Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the data to generate a dose-response curve and determine the IC₅₀ value.[7]
Ternary Complex Formation Assay (Co-Immunoprecipitation)
This assay confirms that the PROTAC facilitates the physical interaction between the target protein and CRBN.
Materials:
-
Cell lysates from PROTAC-treated cells.
-
Antibody for immunoprecipitation (e.g., anti-CRBN or anti-POI).
-
Protein A/G magnetic beads.
-
Wash and elution buffers.
-
Antibodies for Western blot detection of both POI and CRBN.
Protocol:
-
Cell Treatment & Lysis : Treat cells with the PROTAC or vehicle for a short duration (e.g., 1-2 hours). Prepare cell lysates as described for the Western blot protocol.
-
Immunoprecipitation (IP) : Incubate the cell lysate with an anti-CRBN antibody overnight at 4°C. Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.[25]
-
Washing : Pellet the beads and wash them extensively with lysis buffer to remove non-specifically bound proteins.[25]
-
Elution & Detection : Elute the bound proteins from the beads by boiling in sample buffer.
-
Western Blot Analysis : Analyze the eluates by Western blotting, probing separate blots for the presence of the target protein and CRBN. An increased amount of the target protein in the CRBN IP from PROTAC-treated cells compared to the control confirms the formation of the ternary complex.[25]
Conclusion and Future Directions
Pomalidomide-based PROTACs have emerged as a powerful and versatile tool in targeted protein degradation, enabling the elimination of a wide range of disease-relevant proteins.[4][7] The modular nature of their design allows for systematic optimization of warheads, linkers, and the pomalidomide core to achieve desired potency, selectivity, and pharmacokinetic properties.[4] Key to the successful development of these molecules is a robust pipeline of biochemical and cellular assays to validate their mechanism and quantify their efficacy. As research continues, the focus will likely expand to discovering novel E3 ligase ligands to broaden the scope of degradable proteins and overcome potential resistance mechanisms, further solidifying the role of targeted degradation in modern drug discovery.
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL | MDPI [mdpi.com]
- 14. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein Targeting Chimeric Molecules Specific for Bromodomain and Extra-terminal Motif Family Proteins are Active Against Pre-Clinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, and Biological Evaluation of mTOR-Targeting PROTACs Based on MLN0128 and Pomalidomide [jstage.jst.go.jp]
- 22. benchchem.com [benchchem.com]
- 23. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
Pomalidomide-amido-C4-amido-C6-NH-Boc: An In-Depth Technical Guide to Inducing Protein Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-amido-C4-amido-C6-NH-Boc is a synthetic ligand-linker conjugate integral to the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the potent E3 ubiquitin ligase ligand, Pomalidomide, which specifically binds to the Cereblon (CRBN) substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. The attached linker, an amido-C4-amido-C6-NH-Boc chain, provides a versatile scaffold for conjugation to a target protein ligand, thereby creating a heterobifunctional PROTAC.
PROTACs built with this conjugate are designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest. By simultaneously binding to both the target protein and the CRBN E3 ligase, the PROTAC facilitates the formation of a ternary complex. This proximity-induced event leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. This approach offers a powerful strategy for targeting proteins that have been traditionally considered "undruggable" by conventional small molecule inhibitors.
This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation associated with the use of this compound in inducing protein ubiquitination and degradation.
Core Concepts and Signaling Pathway
The fundamental mechanism of action for a PROTAC utilizing this compound revolves around the hijacking of the Cullin-RING E3 ubiquitin ligase (CRL) machinery. Pomalidomide serves as the molecular glue that recruits the CRL4-CRBN complex.
The signaling pathway can be visualized as follows:
Quantitative Data Summary
While specific quantitative data such as half-maximal degradation concentration (DC50), maximum degradation (Dmax), and binding affinity for this compound are not publicly available and would be target- and cell-line-dependent, the following table outlines the key parameters used to evaluate the efficacy of PROTACs derived from this conjugate. These values would need to be determined experimentally for each new PROTAC construct.
| Parameter | Description | Typical Range for Pomalidomide-based PROTACs | Experimental Method(s) |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | Sub-micromolar to nanomolar | Western Blot, In-Cell Western, Mass Spectrometry |
| Dmax | The maximum percentage of target protein degradation achievable with the PROTAC. | >80% | Western Blot, In-Cell Western, Mass Spectrometry |
| CRBN Binding Affinity (Kd) | The equilibrium dissociation constant for the binding of the Pomalidomide moiety to Cereblon. | Micromolar to high nanomolar | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP) |
| Ternary Complex Formation | The ability of the PROTAC to induce a stable complex between the target protein and the E3 ligase. | Qualitative or Quantitative | Co-immunoprecipitation, Proximity Ligation Assay (PLA), SPR |
| Degradation Rate (t1/2) | The time required to degrade 50% of the target protein at a given PROTAC concentration. | Minutes to hours | Time-course Western Blot or Mass Spectrometry |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize a PROTAC synthesized from this compound.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol is a standard method to quantify the degradation of a target protein in cells treated with a PROTAC.
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well or 12-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range for initial screening is 1 nM to 10 µM.
-
Treat the cells with the varying concentrations of the PROTAC for a predetermined time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a reconstituted system.
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM DTT):
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant CUL4A/DDB1/CRBN E3 ligase complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
The PROTAC molecule (at various concentrations) or vehicle control.
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Quenching and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples and resolve them by SDS-PAGE.
-
Perform a Western blot as described above, using an antibody against the target protein or an antibody against ubiquitin.
-
-
Interpretation:
-
A successful ubiquitination event will be visualized as a ladder of higher molecular weight bands above the unmodified target protein, representing the addition of one or more ubiquitin molecules.
-
Mass Spectrometry-Based Proteomics for Global Protein Degradation
This method provides an unbiased, global view of protein level changes in response to PROTAC treatment, allowing for the assessment of selectivity.
Methodology:
-
Sample Preparation:
-
Treat cells with the PROTAC at a concentration around its DC50 and a vehicle control for a specified time.
-
Lyse the cells and quantify the protein content.
-
Perform in-solution or in-gel digestion of the proteins using trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.
-
-
Interpretation:
-
This analysis will confirm the degradation of the intended target and reveal any off-target protein degradation, providing a measure of the PROTAC's selectivity.
-
Conclusion
This compound is a valuable chemical tool for the construction of PROTACs that leverage the Cereblon E3 ligase for targeted protein degradation. The experimental protocols outlined in this guide provide a robust framework for the characterization of novel PROTACs derived from this conjugate. By systematically evaluating parameters such as degradation potency, efficacy, and selectivity, researchers can effectively advance the development of this promising class of therapeutic agents. The successful application of these methodologies will be crucial in unlocking the full potential of targeted protein degradation for the treatment of a wide range of diseases.
Expanding the Horizon of Targeted Protein Degradation: A Technical Guide to Novel Pomalidomide-Based Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." Among the various TPD approaches, Proteolysis-Targeting Chimeras (PROTACs) have garnered significant attention. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. Pomalidomide (B1683931), a derivative of thalidomide, is a widely employed E3 ligase ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex. While the native substrates of pomalidomide, Ikaros (IKZF1) and Aiolos (IKZF3), are well-established, the true potential of pomalidomide-based degraders lies in their application to a vast array of novel protein targets implicated in a multitude of diseases.
This in-depth technical guide provides a comprehensive overview of the investigation of novel targets with pomalidomide-based degraders. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, synthesize, and evaluate these next-generation therapeutics. This guide will delve into the core mechanism of action, showcase quantitative data for a range of novel targets, provide detailed experimental protocols for key assays, and visualize the intricate signaling pathways and experimental workflows involved.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Pomalidomide-based degraders function by co-opting the CRL4-CRBN E3 ubiquitin ligase complex. The pomalidomide moiety of the PROTAC binds to CRBN, the substrate receptor of the complex. The other end of the PROTAC contains a "warhead" that specifically binds to the protein of interest (POI). This dual binding induces the formation of a ternary complex between the POI, the PROTAC, and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Figure 1: General mechanism of action for a pomalidomide-based PROTAC.
Data Presentation: Quantitative Analysis of Novel Target Degradation
The efficacy of a pomalidomide-based degrader is quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation). The following tables summarize the degradation profiles of various pomalidomide-based PROTACs against a range of novel targets.
Table 1: Degradation of Kinase Targets
| Target Protein | PROTAC Compound | DC50 | Dmax (%) | Cell Line |
| EGFR (WT) | Compound 16 | 32.9 nM | 96 | A549 |
| BTK | NC-1 | 2.2 nM | 97 | Mino |
| BTK | Ibrutinib-based PROTAC | 6.3 nM | >90 | HBL-1 |
| CDK9 | B03 | 7.62 nM | >90 | MV4-11 |
| CDK9 | PROTAC 2 | 158 nM | >90 | - |
| RIPK2 | - | - | - | - |
Table 2: Degradation of Epigenetic and Transcriptional Regulators
| Target Protein | PROTAC Compound | DC50 | Dmax (%) | Cell Line |
| HDAC8 | ZQ-23 | 147 nM | 93 | - |
| BRD9 | PROTAC 11 | 50 nM | >90 | - |
| BRD9 | E5 | 16 pM | >95 | MV4-11 |
| SMARCA2 | YDR1 | 86 nM | 98 | - |
| SMARCA2 | YD54 | 117 nM | 97 | - |
| SMARCA2 | Cpd Ex 18 | 2 nM | 92.4 | HeLa |
| SALL4 | Pomalidomide | Dose-dependent | >80 | H9 hESC |
| PCAF/GCN5 | - | - | - | - |
Table 3: Degradation of Other Key Cancer-Associated Proteins
| Target Protein | PROTAC Compound | DC50 | Dmax (%) | Cell Line |
| KRAS G12C | KP-14 | ~1.25 µM | >80 | NCI-H358 |
| BCL-xL | PROTAC171 | 63 nM | 90.8 | MOLT-4 |
| BCL-xL | SIAIS361034 | <10 nM | >90 | MOLT-4 |
| Androgen Receptor | ARV-766 | - | - | - |
| Estrogen Receptor | - | - | - | - |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols: A Guide to Key Assays
The successful development of pomalidomide-based degraders relies on a suite of robust and reproducible assays. This section provides detailed methodologies for the core experiments cited in the evaluation of these compounds.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is the gold standard for quantifying the reduction of a target protein.
a. Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the pomalidomide-based PROTAC in complete cell culture medium.
-
Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
c. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Figure 2: Experimental workflow for Western Blot analysis of PROTAC-mediated degradation.
Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay directly measures the formation of the ternary complex.
a. Cell Preparation and Transfection:
-
Seed HEK293T cells in 96-well plates.
-
Co-transfect the cells with two plasmids: one expressing the target protein fused to NanoLuc® luciferase and another expressing HaloTag®-fused CRBN.
b. Assay Setup:
-
24 hours post-transfection, replace the culture medium with Opti-MEM™.
-
Add the HaloTag® NanoBRET™ 618 Ligand to all wells.
-
Prepare serial dilutions of the pomalidomide-based PROTAC.
c. Treatment and Measurement:
-
Add the diluted PROTAC or vehicle control to the wells.
-
Immediately add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) luminescence signals at specified time points using a plate reader.
d. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the degrader concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.
Cell Viability Assay (MTT/MTS)
This assay assesses the cytotoxic or anti-proliferative effects of the degrader.
a. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
b. Compound Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Add the diluted PROTAC to the wells and include a vehicle control.
c. Incubation:
-
Incubate the plate for a chosen duration (e.g., 72 hours) at 37°C, 5% CO₂.
d. MTT Assay Protocol:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
e. MTS Assay Protocol:
-
Add MTS solution (containing PES) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm.
f. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Mandatory Visualizations: Signaling Pathways and Logical Relationships
Understanding the downstream consequences of protein degradation is crucial. The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by the degradation of novel targets.
BRD4 Degradation Pathway
Degradation of the epigenetic reader protein BRD4 leads to the downregulation of key oncogenes.
Figure 3: Downstream effects of pomalidomide-based PROTAC-mediated BRD4 degradation.
STAT3 Degradation Pathway
Targeting the transcription factor STAT3 for degradation can reactivate tumor suppressor pathways.
Figure 4: Impact of pomalidomide-based PROTAC-mediated STAT3 degradation on the p53 pathway.
Conclusion
The development of pomalidomide-based degraders targeting novel proteins represents a paradigm shift in drug discovery. By leveraging the cell's natural protein disposal machinery, these innovative molecules offer the potential to address a wide range of diseases with previously intractable targets. This technical guide provides a foundational framework for researchers in this exciting field, from understanding the core principles to implementing key experimental methodologies. As our knowledge of E3 ligase biology and PROTAC design principles continues to expand, the therapeutic applications of pomalidomide-based degraders are poised for significant growth, heralding a new era of precision medicine. The strategic design of these degraders, particularly modifications to the pomalidomide scaffold to enhance selectivity and minimize off-target effects, will be a key area of future research.[1][2]
References
Pomalidomide-amido-C4-amido-C6-NH-Boc: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-amido-C4-amido-C6-NH-Boc is a synthetic chemical compound that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates the pomalidomide (B1683931) moiety, a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a linker with a terminal Boc-protected amine.[1][2][3][4][5][6] This bifunctional nature allows for its conjugation to a target protein ligand, creating a PROTAC capable of inducing the degradation of a specific protein of interest. This guide provides an in-depth overview of its chemical properties, a plausible synthetic route, its mechanism of action, and relevant experimental protocols for its application in research.
Chemical Properties
While specific experimental data such as melting point, boiling point, and solubility for this compound are not extensively reported in publicly available literature, a summary of its fundamental chemical properties is provided below.
| Property | Value | Source |
| Molecular Formula | C30H41N5O8 | [7] |
| Molecular Weight | 599.68 g/mol | [7] |
| CAS Number | 2435808-02-7 | [3] |
| Canonical SMILES | O=C1N(C(CC2)C(NC2=O)=O)C(C3=C1C=CC=C3NC(CCCCC(NCCCCCCNC(OC(C)(C)C)=O)=O)=O)=O | [7] |
| Synonyms | Cereblon Ligand-Linker Conjugates 21; E3 Ligase Ligand-Linker Conjugates 54; tert-butyl N-[6-(5-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]carbamoyl}pentanamido)hexyl]carbamate | [3] |
Synthesis and Characterization
The synthesis of this compound involves a multi-step process, beginning with the modification of pomalidomide to introduce a linker. While a specific protocol for this exact molecule is not detailed in the literature, a general and plausible synthetic approach based on the synthesis of similar pomalidomide-linker conjugates is described below.[1][2][7][8]
Experimental Protocol: Synthesis of a Pomalidomide-Linker Conjugate
Materials:
-
Pomalidomide
-
A suitable C4-amido-C6-NH-Boc linker with a reactive group (e.g., a carboxylic acid or an amine)
-
Coupling agents (e.g., HATU, HOBt)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Reagents for Boc-deprotection (if necessary, e.g., TFA in DCM)
-
Solvents for purification (e.g., acetonitrile, water, DMSO)
Procedure:
-
Activation of the Linker: If the linker contains a carboxylic acid, it is first activated using a coupling agent. In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the C4-amido-C6-NH-Boc linker and coupling agents (e.g., HATU and HOBt) in an anhydrous solvent like DMF. Stir the mixture at room temperature for 30 minutes.
-
Coupling Reaction: To the activated linker solution, add pomalidomide and a non-nucleophilic base such as DIPEA. The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours to overnight.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the consumption of the starting materials.
-
Work-up and Purification: Once the reaction is complete, the mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC).
-
Characterization: The final product, this compound, is characterized by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Caption: A generalized workflow for the synthesis of this compound.
Mechanism of Action in PROTAC Technology
This compound functions as the E3 ligase-recruiting component of a PROTAC. The pomalidomide moiety specifically binds to Cereblon (CRBN), a substrate receptor of the CRL4-DDB1 E3 ubiquitin ligase complex.[][10][11]
When incorporated into a PROTAC, the molecule facilitates the formation of a ternary complex between the target Protein of Interest (POI), the PROTAC itself, and the CRBN E3 ligase complex.[12] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can participate in further rounds of degradation, acting in a catalytic manner.
Caption: Signaling pathway of PROTAC-mediated protein degradation via Cereblon recruitment.
Experimental Protocols for PROTAC Development
The following are generalized protocols for the synthesis of a PROTAC using this compound and the subsequent evaluation of its degradation activity.
Protocol 1: PROTAC Synthesis via Amide Coupling
This protocol describes the coupling of Pomalidomide-amido-C4-amido-C6-NH2 (after Boc deprotection) with a POI ligand containing a carboxylic acid.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
POI ligand with a carboxylic acid moiety
-
Coupling agents (e.g., HATU, HOBt)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF
-
Solvents for HPLC purification
Procedure:
-
Boc Deprotection: Dissolve this compound in a solution of TFA in DCM (e.g., 20% v/v). Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS. Upon completion, remove the solvent and TFA under reduced pressure to yield the amine salt.
-
Coupling Reaction: In a separate flask, dissolve the POI ligand-carboxylic acid, HATU, and HOBt in anhydrous DMF. Stir for 30 minutes to activate the carboxylic acid.
-
Add the deprotected pomalidomide-linker amine and DIPEA to the activated POI ligand solution. Stir the reaction mixture at room temperature overnight.
-
Purification: Purify the resulting PROTAC molecule by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry and NMR spectroscopy.
Caption: Experimental workflow for the synthesis of a PROTAC using the pomalidomide-based linker.
Protocol 2: Evaluation of Protein Degradation by Western Blot
This protocol outlines the assessment of a target protein's degradation in a cell line treated with a pomalidomide-based PROTAC.
Materials:
-
A relevant cell line expressing the POI
-
The synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO (for stock solution)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium from a DMSO stock solution. The final DMSO concentration should be kept constant across all treatments (typically ≤ 0.1%). Treat the cells with varying concentrations of the PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO only).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody for the POI and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Determine the extent of protein degradation relative to the vehicle-treated control.
This comprehensive guide provides a foundational understanding of this compound for its application in the rapidly evolving field of targeted protein degradation. Researchers can utilize this information to design and synthesize novel PROTACs for therapeutic and research purposes.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. xcessbio.com [xcessbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. alfa-labotrial.com [alfa-labotrial.com]
- 6. This compound (Cereblon Ligand-Linker Conjugates 21) | E3连接酶配体连接子偶联物 | MCE [medchemexpress.cn]
- 7. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 10. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 12. benchchem.com [benchchem.com]
Pomalidomide-amido-C4-amido-C6-NH-Boc: A Technical Guide for PROTAC Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. Pomalidomide (B1683931), a derivative of thalidomide, is a well-established and potent ligand for the Cereblon (CRBN) E3 ligase, making it a cornerstone in the design of numerous PROTACs.[1][2]
This technical guide focuses on "Pomalidomide-amido-C4-amido-C6-NH-Boc," a specific E3 ligase ligand-linker conjugate designed for the synthesis of PROTACs.[3] The linker component, an amido-C4-amido-C6 chain with a terminal Boc-protected amine, offers a defined length and chemical properties that are critical for inducing a productive ternary complex between the target protein and CRBN, ultimately leading to the ubiquitination and degradation of the POI. While specific data for PROTACs utilizing this exact linker is not extensively published, this guide will provide a comprehensive overview of the principles, experimental workflows, and representative data for pomalidomide-based PROTACs with similar aliphatic amide linkers.
Core Concepts in Pomalidomide-Based PROTAC Design
The efficacy of a pomalidomide-based PROTAC is not solely dependent on the binding affinities of its ligands but is critically influenced by the nature of the linker. The "this compound" linker provides a flexible yet constrained scaffold that dictates the spatial orientation of the POI and CRBN. Key considerations in linker design include its length, composition, and attachment points, all of which impact the stability and cooperativity of the ternary complex.
Signaling Pathway of Pomalidomide-Based PROTACs
The general mechanism of action for a pomalidomide-based PROTAC involves the recruitment of the CRBN E3 ligase to a specific protein of interest, leading to its degradation.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data Presentation
The following tables summarize representative quantitative data for pomalidomide-based PROTACs targeting various proteins of interest. While not specific to the "amido-C4-amido-C6-NH-Boc" linker, they illustrate the typical parameters measured and the range of activities observed with similar linker architectures.
Table 1: Degradation Potency of Pomalidomide-Based PROTACs Targeting EGFR
| PROTAC Compound | Linker Structure | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 16 | Amide-containing linker | A549 | Not Reported | 96 (at 72h) | [4][5] |
| SIAIS125 | Pomalidomide-based | H1975 | Not Reported | >90 | [4] |
| SIAIS126 | Pomalidomide-based | H1975 | Not Reported | >90 | [4] |
Table 2: Degradation Potency of a Pomalidomide-Based PROTAC Targeting HDAC8
| PROTAC Compound | Linker Structure | Cell Line | DC50 (nM) | Dmax (%) | Time to Dmax (h) | Reference |
| ZQ-23 | Amide-containing linker | MOLM-13 | 147 | 93 | 10 | [6] |
Table 3: Kinase Inhibitory Activity of Pomalidomide-Based PROTACs Targeting EGFR
| PROTAC Compound | EGFRwt IC50 (µM) | EGFRT790M IC50 (µM) | Reference |
| Compound 15 | 0.22 | Not Reported | [4] |
| Compound 16 | 0.10 | 4.02 | [4][5] |
| Compound 17 | 0.19 | Not Reported | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments essential for the evaluation of PROTACs synthesized using "this compound".
Synthesis of this compound
While a specific protocol for this exact molecule is not publicly available, a general synthetic route for similar pomalidomide-linker conjugates can be inferred. The synthesis would likely involve the coupling of a Boc-protected diamine linker to a pomalidomide derivative.
Caption: General synthetic workflow for pomalidomide-based PROTACs.
Western Blot for Protein Degradation
This is a fundamental assay to quantify the degradation of the target protein.[7][8][9]
Materials:
-
Cell line expressing the protein of interest.
-
PROTAC stock solution (in DMSO).
-
Vehicle control (DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC and a vehicle control for the desired time points (e.g., 4, 8, 16, 24 hours).[8]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer on ice.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes.[8]
-
SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.[7]
-
Immunoblotting:
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.[7]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to confirm the formation of the POI-PROTAC-CRBN ternary complex.[10][11][12][13][14]
Materials:
-
Cell lysate from PROTAC-treated and control cells.
-
Antibody against the protein of interest or CRBN.
-
Protein A/G magnetic beads or agarose (B213101) resin.
-
Wash buffer (e.g., IP lysis buffer).
-
Elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
-
Primary and secondary antibodies for Western blotting.
Protocol:
-
Lysate Preparation: Prepare cell lysates from cells treated with the PROTAC or vehicle control.
-
Pre-clearing (Optional): Incubate the lysate with beads to reduce non-specific binding.[14]
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody for several hours to overnight at 4°C.[12]
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binders.[14]
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against the POI and CRBN to detect the co-precipitated proteins.
In-Cell Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein induced by the PROTAC.[15][16][17][18]
Materials:
-
Cell line expressing the protein of interest.
-
PROTAC and vehicle control.
-
Proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.
-
Lysis buffer containing deubiquitinase inhibitors (e.g., NEM).
-
Antibody against the protein of interest for immunoprecipitation.
-
Antibody against ubiquitin for Western blotting.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor for a few hours.
-
Immunoprecipitation: Perform immunoprecipitation of the target protein from the cell lysates as described in the Co-IP protocol.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blot using an anti-ubiquitin antibody to detect the poly-ubiquitin chains on the target protein.
Mandatory Visualizations
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for evaluating a novel PROTAC.
Logical Relationship in PROTAC-Mediated Degradation
Caption: Logical flow of events in PROTAC-induced protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 11. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. promega.com [promega.com]
- 16. Ubiquitination Assay - Profacgen [profacgen.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bmglabtech.com [bmglabtech.com]
Methodological & Application
Synthesis and Application of a Pomalidomide-Based PROTAC Linker for Targeted Protein Degradation
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a flexible linker connecting the two. Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ligase, making it a valuable component in the design of potent and selective PROTACs. This document provides a detailed protocol for the synthesis of a Pomalidomide-amido-C4-amido-C6-NH-Boc PROTAC linker, a key building block for the assembly of PROTACs aimed at degrading a variety of protein targets.
Synthetic Scheme
The synthesis of this compound is a multi-step process involving the sequential coupling of linker components to the pomalidomide core. The overall synthetic strategy is outlined below. This involves the initial attachment of a C4 linker to pomalidomide, followed by the addition of a C6 linker with a Boc-protected terminal amine.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Materials and Reagents
-
Pomalidomide
-
Succinic anhydride
-
1,6-Hexanediamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (B128534) (TEA)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Methanol (MeOH)
Step 1: Synthesis of 4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-4-oxobutanoic acid (Pomalidomide-amido-C4-COOH)
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF (0.1 M), add succinic anhydride (1.2 eq) and triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and acidify to pH 2-3 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography (e.g., using a gradient of 0-10% MeOH in DCM) to yield the desired product.
Step 2: Synthesis of tert-butyl (6-aminohexyl)carbamate (Boc-C6-NH₂)
-
Dissolve 1,6-hexanediamine (5.0 eq) in DCM (0.2 M).
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 eq) in DCM.
-
Slowly add the (Boc)₂O solution to the diamine solution at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the mono-Boc protected diamine.
Step 3: Synthesis of this compound
-
Dissolve Pomalidomide-amido-C4-COOH (1.0 eq) in anhydrous DMF (0.1 M).
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.[1][2]
-
Add a solution of tert-butyl (6-aminohexyl)carbamate (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of EtOAc in hexanes) to afford the final product, this compound.
Characterization
The identity and purity of the synthesized compounds should be confirmed by analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.[3]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Application: Use in PROTAC-Mediated Protein Degradation
The synthesized this compound linker is a versatile building block for creating PROTACs. The Boc protecting group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to a ligand for a protein of interest (POI).
Caption: PROTAC-mediated protein degradation pathway.
Performance Data (Illustrative)
The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key parameters include DC₅₀ (the concentration of PROTAC that induces 50% degradation of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved). The following table provides representative data for pomalidomide-based PROTACs targeting the Epidermal Growth Factor Receptor (EGFR).[4]
| PROTAC Construct | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| EGFR-PROTAC-1 | EGFR | A549 | 43.4 | >90 | [4] |
| EGFR-PROTAC-2 | EGFR | A549 | 32.9 | 96 | [4] |
Key Experimental Protocols for PROTAC Evaluation
Western Blot for Protein Degradation
This protocol is used to quantify the levels of the target protein in cells following treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[5][6]
Cell Viability Assay (MTT Assay)
This assay measures the effect of the PROTAC on cell viability.
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC and incubate for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
References
- 1. researchgate.net [researchgate.net]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for the Conjugation of Pomalidomide-amido-C4-amido-C6-NH-Boc to a Target Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the conjugation of Pomalidomide-amido-C4-amido-C6-NH-Boc to a target ligand. This bifunctional linker is a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Pomalidomide (B1683931) serves as a potent E3 ubiquitin ligase ligand, specifically binding to Cereblon (CRBN), thereby hijacking the ubiquitin-proteasome system for targeted protein degradation.[1][2] The terminal Boc-protected amine on the C6 linker allows for a versatile and controlled conjugation to a ligand that binds to a protein of interest (POI).
The overall strategy involves a two-step process:
-
Deprotection of the Boc Group: Removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.
-
Conjugation to the Target Ligand: Formation of a stable covalent bond between the deprotected pomalidomide linker and the target ligand. The most common conjugation strategies involve the formation of an amide bond.
These protocols are designed to be adaptable for a variety of target ligands, and optimization may be required for specific applications.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, inducing the formation of a ternary complex. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Caption: Mechanism of PROTAC-mediated protein degradation.
Part 1: Deprotection of this compound
The removal of the Boc protecting group is typically achieved under acidic conditions.[3][4] Trifluoroacetic acid (TFA) is a common and effective reagent for this purpose.
Experimental Protocol: Boc Deprotection with TFA
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (10-20 eq) dropwise to the stirred solution. A common TFA/DCM ratio is 1:1 (v/v).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Be cautious as CO₂ evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected Pomalidomide-amido-C4-amido-C6-NH₂ as a TFA salt.
-
The crude product can be used directly in the next step or purified by flash column chromatography if necessary.
Quantitative Data Summary (Typical):
| Parameter | Value | Reference |
| Reaction Time | 1 - 4 hours | [3] |
| Yield | >95% (crude) | [5] |
| Purity | Variable, dependent on workup | - |
Part 2: Conjugation to a Target Ligand
The deprotected pomalidomide linker now possesses a free primary amine, which can be conjugated to a target ligand containing a suitable reactive group. The most common approach is the formation of a stable amide bond with a carboxylic acid on the target ligand.
Method A: EDC/NHS Coupling to a Carboxylic Acid-Containing Ligand
This is a widely used method for forming amide bonds in bioconjugation.[6][7] It involves the activation of a carboxyl group with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester.[7]
Caption: EDC/NHS coupling workflow.
Experimental Protocol: EDC/NHS Coupling
Materials:
-
Deprotected Pomalidomide-amido-C4-amido-C6-NH₂ (from Part 1)
-
Target ligand with a carboxylic acid group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Reaction vial
-
Magnetic stirrer and stir bar
-
Purification system (e.g., HPLC, flash column chromatography)
Procedure:
-
Dissolve the target ligand-COOH (1.0 eq), EDC-HCl (1.2-1.5 eq), and NHS (1.2-1.5 eq) in anhydrous DMF or DCM in a reaction vial.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid. The optimal pH for this activation step is 4.5-6.0.[8]
-
In a separate vial, dissolve the deprotected Pomalidomide-amido-C4-amido-C6-NH₂ (1.0-1.2 eq) in anhydrous DMF.
-
Add the solution of the deprotected pomalidomide linker to the activated target ligand solution.
-
Add DIPEA (2-3 eq) to the reaction mixture to raise the pH to 7.0-8.5, which is optimal for the amine coupling reaction.[8]
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine to remove excess reagents and byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC conjugate by flash column chromatography or preparative HPLC.
Quantitative Data Summary (Typical):
| Parameter | Value | Reference |
| Molar Ratio (Ligand:EDC:NHS) | 1 : 1.5 : 1.5 | [9] |
| Molar Ratio (Activated Ligand:Amine) | 1 : 1.2 | - |
| Reaction Time | 4 - 24 hours | [10] |
| Reaction Temperature | Room Temperature | [10] |
| Yield | 30 - 70% | [2] |
Method B: Conjugation to an Amine-Containing Ligand via an Activated Pomalidomide Linker
If the target ligand contains a primary amine, the pomalidomide linker can first be functionalized with a carboxylic acid and then activated for conjugation. However, given the structure of this compound, a more direct approach is to modify the target ligand to present a reactive group for the amine on the linker. For instance, the target ligand could be modified to have a carboxylic acid as described in Method A.
General Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mcours.net [mcours.net]
- 6. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. covachem.com [covachem.com]
- 10. interchim.fr [interchim.fr]
Application Notes and Protocols for Pomalidomide-amido-C4-amido-C6-NH-Boc in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-amido-C4-amido-C6-NH-Boc is a synthetic ligand-linker conjugate designed for the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the Pomalidomide moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a linker with a Boc-protected amine. PROTACs are heterobifunctional molecules that recruit an E3 ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][3] This targeted protein degradation (TPD) approach offers a powerful strategy for therapeutic intervention, particularly for targeting proteins that have been traditionally considered "undruggable."[4][5]
These application notes provide a comprehensive protocol for the cellular characterization of a novel PROTAC synthesized using this compound. The described assays are designed to assess the efficacy and mechanism of action of the resulting PROTAC in a cellular context.
Signaling Pathway
Pomalidomide-based PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The Pomalidomide component of the PROTAC binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[6][7] This binding event, in conjunction with the other end of the PROTAC binding to the target protein, induces the formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein.[1][3] This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[6][8]
Caption: Pomalidomide-PROTAC mediated protein degradation pathway.
Experimental Protocols
This section details the protocols for evaluating the cellular activity of a PROTAC synthesized from this compound.
Cell Culture and Treatment
-
Cell Lines: Select a human cell line that endogenously expresses the protein of interest (POI). For example, MM1S multiple myeloma cells are often used for their known sensitivity to pomalidomide-based agents.[7]
-
Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
PROTAC Preparation: Dissolve the PROTAC in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Seed the cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight. The next day, replace the medium with fresh medium containing the desired concentrations of the PROTAC or vehicle control (DMSO). Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours).
Western Blotting for Protein Degradation
Western blotting is a standard method to quantify the reduction in the levels of a specific protein following PROTAC treatment.[8]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations and separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle-treated control.
Determination of DC50 and Dmax
The efficacy of a PROTAC is characterized by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).[3][9]
-
Procedure: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a fixed time point (e.g., 24 hours).
-
Data Analysis: Perform Western blot analysis as described above. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Fit the data to a four-parameter logistic regression curve to determine the DC50 and Dmax values.
Cell Viability Assay
It is important to assess whether the observed protein degradation leads to a functional cellular outcome, such as decreased cell viability in cancer cells.
-
Procedure: Seed cells in a 96-well plate and treat them with a range of PROTAC concentrations for an extended period (e.g., 72 hours).
-
Assay: Use a commercial cell viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance and normalize the values to the vehicle-treated control. Plot the percentage of cell viability against the PROTAC concentration to determine the IC50 value.
Experimental Workflow
The following diagram outlines the general experimental workflow for characterizing a novel PROTAC.
Caption: General experimental workflow for PROTAC evaluation.
Data Presentation
The quantitative data obtained from the cellular assays should be summarized in a clear and structured format for easy comparison.
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| PROTAC-X | BRD4 | MM1S | 8.2 | >95 | 15.7 |
| PROTAC-Y | BTK | MOLM-14 | 25.1 | >90 | 42.3 |
| Pomalidomide | - | MM1S | N/A | N/A | 350.4 |
| Vehicle Control | - | - | N/A | 0 | >10,000 |
This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the specific PROTAC and experimental conditions.
Conclusion
The protocols outlined in these application notes provide a robust framework for the cellular characterization of PROTACs developed using this compound. By systematically evaluating protein degradation, dose-response relationships, and functional cellular outcomes, researchers can effectively assess the potency and efficacy of their novel PROTAC molecules. These assays are critical for advancing the development of targeted protein degraders for various therapeutic applications.
References
- 1. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates | Springer Nature Experiments [experiments.springernature.com]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protein Degradation Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Protein Degradation Using Pomalidomide-amido-C4-amido-C6-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-amido-C4-amido-C6-NH-Boc is a synthetic ligand-linker conjugate designed for the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This molecule incorporates the pomalidomide (B1683931) moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[3] By integrating this conjugate into a heterobifunctional PROTAC, researchers can hijack the cell's natural protein disposal machinery to selectively degrade a specific protein of interest (POI).[4][5]
PROTACs are novel therapeutic agents that induce the degradation of target proteins rather than merely inhibiting their function.[4][6] They consist of two ligands connected by a linker; one binds to the POI, and the other, in this case, the pomalidomide component, recruits the CRBN E3 ligase.[4] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5]
Western blotting is a fundamental technique for qualitatively and quantitatively assessing the degradation of a target protein following treatment with a PROTAC. By measuring the decrease in the target protein's band intensity relative to a loading control, researchers can determine the efficacy, potency (DC50), and maximal degradation (Dmax) of their PROTAC.[4][7]
Signaling Pathway of PROTAC-Mediated Protein Degradation
The mechanism of action for a PROTAC utilizing this compound involves the recruitment of the CRBN E3 ubiquitin ligase to a specific protein of interest, leading to its degradation. The following diagram illustrates this signaling cascade.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for assessing protein degradation using a pomalidomide-based PROTAC and western blotting.
Caption: Workflow for Western blot analysis of protein degradation.
Detailed Experimental Protocol
This protocol provides a comprehensive method for treating cells with a PROTAC synthesized from this compound and analyzing protein degradation by western blot.
Materials and Reagents:
-
Cell line expressing the protein of interest (e.g., HeLa, THP-1, MDA-MB-231)[6]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Pomalidomide-based PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-20%)
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.[6]
-
Allow cells to adhere and grow overnight.[4]
-
Treat cells with a range of concentrations of the pomalidomide-based PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[4][6] Include a vehicle-only control (e.g., 0.1% DMSO).[4]
-
-
Cell Lysis and Protein Quantification:
-
After the treatment period, aspirate the cell culture medium and wash the cells twice with ice-cold PBS.[4]
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL per well of a 6-well plate) to each well and scrape the cells.[6]
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.[6]
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.[6]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]
-
Carefully transfer the supernatant (protein lysate) to new, clean tubes.[6]
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[6]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples using lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[4][6]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane into a precast polyacrylamide gel.[6] Include a molecular weight marker in one lane.
-
Run the gel at a constant voltage until the dye front reaches the bottom.[6]
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[4]
-
Confirm successful transfer by staining the membrane with Ponceau S.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[4][6]
-
Incubate the membrane with the primary antibody against the protein of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation.[4][6]
-
Wash the membrane three times for 5-10 minutes each with TBST.[4][6]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[4][6]
-
Wash the membrane three times for 10 minutes each with TBST.[6]
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer’s instructions and incubate the membrane for 1-5 minutes.[6]
-
Capture the chemiluminescent signal using an imaging system.[4]
-
Quantify the band intensities using densitometry software.[4]
-
Normalize the signal of the protein of interest to the corresponding loading control signal in the same lane.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[4]
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[7]
-
Quantitative Data Presentation
The following table provides representative data for the degradation of a hypothetical protein of interest (POI-X) by a pomalidomide-based PROTAC in a cancer cell line, as determined by western blot analysis.
| PROTAC Concentration (nM) | Normalized POI-X Level (Arbitrary Units) | % Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 50 | 0.23 | 77% |
| 100 | 0.11 | 89% |
| 500 | 0.08 | 92% |
| 1000 | 0.09 | 91% |
Summary of Degradation Parameters:
-
DC50: Approximately 10.4 nM
-
Dmax: Approximately 92%
Note: This data is illustrative. Actual DC50 and Dmax values will vary depending on the specific PROTAC, target protein, cell line, and experimental conditions.
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs aimed at targeted protein degradation. The protocols and workflows detailed in these application notes provide a robust framework for utilizing western blotting to characterize the efficacy and potency of novel PROTAC degraders. Accurate and reproducible quantification of protein degradation is crucial for the successful development of this promising class of therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
Application Notes: Ternary Complex Formation Assays for Pomalidomide-Based PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] Pomalidomide (B1683931), an analogue of thalidomide, is a widely utilized E3 ligase ligand that effectively recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5][6][7]
The fundamental mechanism of action for a pomalidomide-based PROTAC relies on its ability to induce the formation of a stable ternary complex, bringing the target protein and the CRBN E3 ligase into close proximity.[4][] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[1][6] The stability, kinetics, and cooperativity of this ternary complex are critical determinants of a PROTAC's degradation efficiency and selectivity.[][9] Therefore, accurately characterizing the formation of this complex is a cornerstone of modern PROTAC development.
These application notes provide an overview of the key assays used to quantify ternary complex formation for pomalidomide-based PROTACs, complete with detailed protocols and data interpretation guidelines.
Mechanism of Action of Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. The pomalidomide moiety of the PROTAC binds to CRBN, while the other end of the molecule binds to the target protein. This dual binding results in the formation of a key ternary complex (CRBN-PROTAC-Target).[] Within this complex, the target protein is polyubiquitinated, which serves as a molecular flag for recognition and subsequent degradation by the 26S proteasome. This process is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple target protein molecules.[10]
Experimental Workflow for PROTAC Characterization
The development and validation of a novel pomalidomide-based PROTAC follows a structured workflow. It begins with confirming the binary interactions between the PROTAC and its two targets (CRBN and the POI). Following this, direct measurement of ternary complex formation is performed using various biophysical assays. The data from these in vitro assays are then correlated with cellular activity, such as target protein degradation, to guide the optimization of the PROTAC's chemical structure.
Key Assays for Ternary Complex Analysis
A variety of biophysical assays can be employed to study ternary complex formation, each with distinct advantages and limitations.[9][11] The choice of assay often depends on the specific question being addressed, throughput requirements, and the availability of reagents.[12][13]
| Assay Technology | Principle | Advantages | Disadvantages |
| TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) | Measures the proximity-based energy transfer between a donor fluorophore (e.g., on CRBN) and an acceptor fluorophore (e.g., on the POI) when the ternary complex forms.[14][15][16] | Homogeneous (no-wash), sensitive, suitable for high-throughput screening (HTS).[16][17] | Requires fluorescently labeled proteins; potential for compound interference. |
| AlphaLISA/AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) | Relies on the proximity of donor and acceptor beads conjugated to CRBN and the POI. Complex formation brings the beads close, generating a chemiluminescent signal.[4][18][19] | Highly sensitive, homogeneous, robust, and suitable for HTS. | Can be susceptible to interference from light-scattering or colored compounds. |
| SPR (Surface Plasmon Resonance) | A label-free technique that measures changes in the refractive index at a sensor surface as molecules bind. One protein (e.g., CRBN) is immobilized, and the binding of the PROTAC and POI is monitored in real-time.[20][21][22] | Provides real-time kinetic data (kon, koff) and affinity (KD) without labeling.[22][23] | Lower throughput; requires specialized equipment and significant amounts of purified protein.[20] |
| ITC (Isothermal Titration Calorimetry) | Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS) and stoichiometry (n).[20][24] | Gold standard for measuring binding thermodynamics and cooperativity; label-free.[24] | Low throughput, requires large quantities of highly pure and concentrated protein.[16][20] |
Experimental Protocols
Time-Resolved FRET (TR-FRET) Assay
This protocol provides a general framework for assessing the formation of a [Target Protein]-PROTAC-[CRBN] ternary complex.[15]
Materials:
-
Purified, labeled Target Protein (POI) (e.g., His-tagged POI with anti-His-Acceptor fluorophore).
-
Purified, labeled CRBN E3 Ligase Complex (e.g., Biotinylated CRBN with Streptavidin-Donor fluorophore).
-
Pomalidomide-based PROTAC of interest.
-
Assay Buffer: 20 mM HEPES, 150 mM NaCl, 0.005% (v/v) Tween-20, pH 7.4.
-
384-well low-volume white plates.
-
TR-FRET compatible plate reader.
Protocol:
-
Reagent Preparation: Prepare stock solutions of proteins and PROTAC in the assay buffer. The final concentration of proteins should be optimized but typically falls within the low nanomolar range (e.g., 5-20 nM).
-
PROTAC Dilution: Perform a serial dilution of the pomalidomide-based PROTAC. A typical starting concentration is 10-20 µM, diluted in a 1:3 series across 11 points. Include a DMSO-only control.
-
Assay Plate Setup: Add 5 µL of the PROTAC dilutions (or DMSO) to the wells of the 384-well plate.
-
Protein Addition: Prepare a mix of the labeled POI and labeled CRBN in assay buffer. Add 10 µL of this protein mix to each well.
-
Incubation: Seal the plate, centrifuge briefly, and incubate at room temperature for 60-180 minutes, protected from light. Incubation times should be optimized for the specific system.[14]
-
Data Acquisition: Read the plate using a TR-FRET plate reader, measuring emissions at the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, which is characteristic of ternary complex formation and demonstrates the "hook effect" at high PROTAC concentrations where binary complexes dominate.[4][23]
-
AlphaLISA Assay
This protocol outlines the use of AlphaLISA to detect ternary complex formation.[4][19]
Materials:
-
Purified, tagged Target Protein (e.g., GST-tagged POI).
-
Purified, tagged CRBN E3 Ligase Complex (e.g., His-tagged CRBN).
-
Pomalidomide-based PROTAC of interest.
-
AlphaLISA Anti-GST Acceptor beads.
-
AlphaLISA Nickel Chelate Donor beads.
-
AlphaLISA Assay Buffer.
-
384-well ProxiPlate.
-
Alpha-enabled plate reader.
Protocol:
-
Reagent Preparation: Prepare stocks of proteins and PROTAC. Final assay concentrations are typically 1-10 nM for proteins.[4]
-
Assay Reaction:
-
To each well, add 5 µL of the PROTAC serial dilutions.
-
Add 5 µL of a solution containing both the GST-POI and His-CRBN.
-
Incubate for 60 minutes at room temperature.
-
-
Bead Addition:
-
Prepare a mix of Anti-GST Acceptor beads and Nickel Chelate Donor beads in the assay buffer.
-
Add 10 µL of the bead mixture to each well.
-
-
Final Incubation: Incubate the plate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an Alpha-enabled reader.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. Similar to TR-FRET, a bell-shaped curve indicates ternary complex formation and the hook effect.[4]
Surface Plasmon Resonance (SPR) Assay
This protocol describes how to measure the kinetics and affinity of ternary complex formation.[3][23]
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 or SA chip for biotinylated protein).
-
Purified CRBN E3 Ligase Complex.
-
Purified Target Protein (POI).
-
Pomalidomide-based PROTAC.
-
SPR Running Buffer: 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.4.[23]
Protocol:
-
Ligase Immobilization: Immobilize the CRBN complex onto the sensor chip surface to a suitable response unit (RU) level (e.g., ~100 RU for kinetic analysis).[23]
-
Binary Affinity Measurement (PROTAC to CRBN): Inject a series of PROTAC concentrations over the CRBN surface to determine the binary KD.
-
Ternary Complex Measurement:
-
Prepare a series of analyte solutions, each containing a fixed, saturating concentration of the POI and a varying concentration of the PROTAC.
-
Inject these solutions over the immobilized CRBN surface. The increase in binding response compared to the PROTAC-only injections indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to obtain kinetic rate constants (kon, koff) and the affinity (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) using the formula: α = (Binary KD of PROTAC to CRBN) / (Ternary KD of PROTAC+POI to CRBN) .[25]
-
An α > 1 indicates positive cooperativity, meaning the binding of the POI enhances the PROTAC's affinity for CRBN. An α < 1 indicates negative cooperativity.[][25]
-
Example Quantitative Data
The following table summarizes representative data for pomalidomide-based PROTACs targeting various proteins.
| PROTAC Target | Assay Type | Binary KD (PROTAC to CRBN, nM) | Ternary KD (nM) | Cooperativity (α) | Reference |
| BRD4BD1 | TR-FRET | - | 0.6 | - | [24] |
| BRD4BD2 | TR-FRET | - | 0.2 | - | [24] |
| PPM1D | SPR | ~3000 | - | - | [12][23] |
| HDAC8 (ZQ-23) | Cellular Assay | - | DC50 = 147 nM | - | [26] |
| BRD4BD1 (ZXH-3-062) | Cellular Assay | - | DC50 = 15.8 nM | - | [27] |
Note: KD and DC50 values are context-dependent and can vary based on the specific assay conditions and cell lines used.
Troubleshooting
-
No Ternary Complex Signal:
-
Verify Protein Quality: Ensure proteins are pure, correctly folded, and active.[24]
-
Confirm Binary Binding: Individually confirm the PROTAC binds to both the target protein and CRBN. If one binary interaction is absent, a ternary complex cannot form.
-
Check Labels/Tags: For TR-FRET and AlphaLISA, ensure labeling efficiency and that tags are accessible.
-
-
Pronounced Hook Effect:
-
The bell-shaped curve is an expected outcome.[4] It occurs because at high PROTAC concentrations, the formation of binary complexes (POI-PROTAC and CRBN-PROTAC) is favored, reducing the probability of forming the tripartite ternary complex. This is not an artifact but a key feature of the equilibrium.
-
-
High Background Signal:
-
Optimize buffer components, especially the detergent concentration (e.g., Tween-20, P20).
-
For SPR, ensure a proper reference surface is used to subtract non-specific binding.
-
Conclusion
The rigorous biophysical characterization of the [Target Protein]-PROTAC-CRBN ternary complex is indispensable for the successful development of potent and selective pomalidomide-based degraders. Assays such as TR-FRET, AlphaLISA, SPR, and ITC provide complementary information regarding the formation, stability, kinetics, and thermodynamics of this critical intermediate. By employing the protocols and data analysis frameworks described in these notes, researchers can gain crucial insights to guide the rational design and optimization of novel PROTAC therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. High accuracy prediction of PROTAC complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 9. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 10. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. resources.revvity.com [resources.revvity.com]
- 19. researchgate.net [researchgate.net]
- 20. aragen.com [aragen.com]
- 21. charnwooddiscovery.com [charnwooddiscovery.com]
- 22. o2hdiscovery.co [o2hdiscovery.co]
- 23. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 24. benchchem.com [benchchem.com]
- 25. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 26. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Ubiquitination Assay Using Pomalidomide-amido-C4-amido-C6-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for conducting an in vitro ubiquitination assay using Pomalidomide-amido-C4-amido-C6-NH-Boc. This compound is a synthetic ligand-linker conjugate designed for Proteolysis Targeting Chimera (PROTAC) technology.[1][2] It incorporates the pomalidomide (B1683931) moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a linker with a Boc-protected amine for further conjugation to a target protein ligand.[1] This assay is crucial for validating the mechanism of action of novel PROTACs by directly measuring their ability to mediate the ubiquitination of a target protein in a reconstituted, cell-free system.
Pomalidomide, an immunomodulatory drug, functions as a "molecular glue" by binding to CRBN, a substrate receptor of the CULLIN-RING Ligase 4 (CRL4) E3 complex.[3][4][5][6][7][8] This binding alters the substrate specificity of CRBN, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4][5][6][7][8] PROTACs based on pomalidomide leverage this mechanism to induce the degradation of specific proteins of interest (POIs).
The in vitro ubiquitination assay is a fundamental tool to confirm the formation of a productive ternary complex between the PROTAC, the E3 ligase, and the POI, and to quantify the efficiency of the resulting ubiquitination.
Principle of the Assay
The in vitro ubiquitination assay reconstitutes the key components of the ubiquitin-proteasome system. The assay measures the transfer of ubiquitin to a specific target protein, mediated by a PROTAC molecule. This process involves a cascade of enzymatic reactions initiated by the ATP-dependent activation of ubiquitin by the E1 activating enzyme. The activated ubiquitin is then transferred to an E2 conjugating enzyme. Finally, the E3 ligase, recruited by the pomalidomide moiety of the PROTAC, facilitates the transfer of ubiquitin from the E2 enzyme to lysine (B10760008) residues on the target protein. The resulting polyubiquitinated target protein can be detected by Western blotting, where it appears as a ladder of higher molecular weight bands.
Data Presentation
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable). The following table summarizes representative data for various pomalidomide-based PROTACs targeting different proteins.
| PROTAC Compound | Target Protein | E3 Ligase Recruiter | DC50 (nM) | Dmax (%) | Reference |
| Compound 15 | EGFRWT | Pomalidomide | 43.4 | >90 | [9] |
| Compound 16 | EGFRWT | Pomalidomide | 32.9 | 96 | [9] |
| ZQ-23 | HDAC8 | Pomalidomide | 147 | 93 | [10] |
| PROTAC 171 | BCL-XL | Pomalidomide | 63 | 90.8 | [] |
| dBET1 | BRD4 | Pomalidomide | <1 | >90 | [] |
| PROTAC 77 | EGFRdel19 | Pomalidomide | 11.7 | >90 | [] |
| PROTAC 82 | EGFRL858R/T790M | Pomalidomide | 215.8 | >80 | [] |
Experimental Protocols
Materials and Reagents
-
Enzymes:
-
Recombinant Human E1 Activating Enzyme (e.g., UBE1)
-
Recombinant Human E2 Conjugating Enzyme (e.g., UBE2D2/UbcH5b)
-
Recombinant Human Cereblon/DDB1/CUL4A/RBX1 (CRL4-CRBN) E3 Ligase Complex
-
-
Substrates and Ligands:
-
Recombinant Protein of Interest (POI)
-
This compound (or a PROTAC synthesized from it)
-
Ubiquitin (wild-type or biotinylated)
-
Pomalidomide (as a positive control)
-
DMSO (vehicle control)
-
-
Buffers and Solutions:
-
10x Ubiquitination Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 20 mM DTT)
-
ATP Solution (100 mM)
-
5x SDS-PAGE Sample Buffer
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
-
Antibodies:
-
Primary antibody against the POI
-
Primary antibody against ubiquitin (if not using biotinylated ubiquitin)
-
HRP-conjugated secondary antibody
-
-
Other:
-
PVDF or nitrocellulose membrane
-
Chemiluminescent substrate
-
Microcentrifuge tubes
-
Water bath or heat block
-
In Vitro Ubiquitination Reaction Protocol
-
Reaction Setup: On ice, prepare the following reaction mixture in a microcentrifuge tube. The final reaction volume is typically 25-50 µL. Prepare a master mix for common reagents to ensure consistency.
| Component | Final Concentration | Example Volume (for 25 µL reaction) |
| Nuclease-free water | - | To 25 µL |
| 10x Ubiquitination Buffer | 1x | 2.5 µL |
| ATP (100 mM) | 2-5 mM | 0.5 µL |
| E1 Enzyme | 50-100 nM | Variable |
| E2 Enzyme | 200-500 nM | Variable |
| CRL4-CRBN Complex | 50-100 nM | Variable |
| Ubiquitin | 5-10 µM | Variable |
| Protein of Interest (POI) | 200-500 nM | Variable |
| PROTAC/Pomalidomide | Variable (e.g., 0.1-10 µM) | 1 µL of 25x stock |
-
Controls: It is essential to include the following controls:
-
Negative Control: Replace the PROTAC/Pomalidomide with an equivalent volume of DMSO.
-
No ATP Control: Replace the ATP solution with nuclease-free water to confirm ATP-dependence.
-
No E1/E2/E3 Control: Omit each enzyme individually in separate reactions to confirm their necessity.
-
-
Incubation: Initiate the reaction by adding the ATP. Gently mix and incubate at 37°C for 60-90 minutes.[3][12]
-
Reaction Termination: Stop the reaction by adding 5 µL of 5x SDS-PAGE sample buffer.[3]
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.[3][12]
Detection by Western Blotting
-
SDS-PAGE: Load the denatured samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[3]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the POI overnight at 4°C with gentle agitation.[3]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Washing: Repeat the washing step as described above.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Analysis and Interpretation
A successful PROTAC-mediated ubiquitination will result in the appearance of a ladder or a smear of higher molecular weight bands above the band corresponding to the unmodified POI. The intensity of these bands should be dependent on the concentration of the PROTAC. The control lanes should show no or significantly reduced ubiquitination of the POI.
Mandatory Visualizations
Caption: Pomalidomide-PROTAC induced ubiquitination and degradation pathway.
Caption: Workflow for the in vitro ubiquitination assay.
References
- 1. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Genome-wide screening reveals a role for subcellular localization of CRBN in the anti-myeloma activity of pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Note: Assessing Cell Permeability of Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ligase and is frequently incorporated into PROTAC design.[3][4]
A critical challenge in the development of effective PROTACs is ensuring they can efficiently cross the cell membrane to reach their intracellular targets.[1] Due to their large molecular weight and often high polar surface area, which typically exceed the parameters of Lipinski's "Rule of Five," many PROTACs exhibit poor cell permeability.[5][6] Therefore, the accurate assessment of cell permeability is a crucial step in the optimization of PROTAC drug candidates.
This application note provides detailed protocols for two widely used assays to evaluate the cell permeability of Pomalidomide-amido-C4-amido-C6-NH-Boc PROTACs: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.
Key Methods for Assessing PROTAC Cellular Permeability
Two primary methods for evaluating the cell permeability of PROTACs are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive transcellular permeability.[1][7][8] It measures the diffusion of a compound across an artificial lipid membrane, providing a rapid and cost-effective method for screening compounds in the early stages of drug discovery.[5][7]
-
Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[1][9] It offers a more comprehensive assessment of permeability by considering not only passive diffusion but also active transport and efflux mechanisms.[5][9][10]
Signaling Pathway: PROTAC Mechanism of Action
Caption: General mechanism of action for a Pomalidomide-based PROTAC.
Experimental Workflow: PAMPA
Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Data Presentation
The following table summarizes hypothetical permeability data for a series of this compound PROTACs with varying linker modifications.
| PROTAC Compound | Linker Modification | PAMPA Papp (x 10⁻⁶ cm/s) | Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) | Caco-2 Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) |
| Control-1 (Atenolol) | - | < 0.1 | 0.2 | 0.3 | 1.5 |
| Control-2 (Propranolol) | - | 15.2 | 20.5 | 21.1 | 1.0 |
| PROTAC-A | Standard C6 Linker | 1.5 | 0.8 | 2.4 | 3.0 |
| PROTAC-B | PEG3 incorporation | 0.9 | 0.5 | 1.8 | 3.6 |
| PROTAC-C | Alkyl chain extension (C8) | 2.1 | 1.2 | 3.0 | 2.5 |
| PROTAC-D | Introduction of a rigid piperazine | 2.5 | 1.5 | 2.5 | 1.7 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is designed to assess the passive permeability of Pomalidomide-based PROTACs.
Materials:
-
PAMPA plate sandwich (96-well filter plate for donor and 96-well plate for acceptor)
-
Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solutions (e.g., 10 mM in DMSO)
-
Control compounds (high and low permeability)
-
Plate shaker
-
LC-MS/MS system for analysis
Procedure:
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Prepare the Donor Plate: Carefully apply 5 µL of the phospholipid solution to the membrane of each well in the 96-well filter (donor) plate.
-
Prepare Test Compounds: Dilute the PROTAC stock solutions and controls in PBS to a final concentration of 10 µM.
-
Start the Assay: Add 150 µL of the diluted PROTAC and control solutions to the donor plate wells.
-
Assemble the PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for 5 to 18 hours on a plate shaker with gentle agitation.[7][8]
-
Sample Collection: After incubation, separate the donor and acceptor plates.
-
Analysis: Determine the concentration of the PROTAC in both the donor and acceptor wells using a validated LC-MS/MS method.[11][12]
-
Calculation of Apparent Permeability (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([drug]acceptor / [drug]equilibrium))
-
Where:
-
Vd = volume of donor well
-
Va = volume of acceptor well
-
A = area of the membrane
-
t = incubation time
-
[drug]acceptor = concentration of the drug in the acceptor well
-
[drug]equilibrium = equilibrium concentration
-
-
Protocol 2: Caco-2 Permeability Assay
This protocol provides a method for evaluating both passive and active transport of Pomalidomide-based PROTACs across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
PROTAC stock solutions (10 mM in DMSO)
-
Lucifer yellow (for monolayer integrity testing)
-
Control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Before the assay, measure the transepithelial electrical resistance (TEER) of the monolayer. Values should be >250 Ω·cm².
-
Perform a Lucifer yellow permeability test to confirm the integrity of the tight junctions.
-
-
Assay Preparation:
-
Rinse the Caco-2 monolayers with pre-warmed HBSS.
-
Prepare the PROTAC and control solutions in HBSS at the desired concentration (e.g., 10 µM). For PROTACs, it may be beneficial to include 0.25% BSA in the assay buffer to improve recovery.[13]
-
-
Permeability Measurement (Apical to Basolateral - A-B):
-
Add the PROTAC solution to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for 90-120 minutes.[13]
-
At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Measurement (Basolateral to Apical - B-A):
-
Add the PROTAC solution to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Incubate and collect samples from the apical chamber as described above.
-
-
Analysis:
-
Calculation of Papp and Efflux Ratio:
-
Calculate the Papp value for both A-B and B-A directions. The formula is similar to the PAMPA calculation, adapted for the specific volumes and surface area of the Transwell insert.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[9]
-
Conclusion
The assessment of cell permeability is a cornerstone of PROTAC development. The PAMPA and Caco-2 assays provide complementary information for characterizing the permeability of this compound PROTACs. While PAMPA offers a high-throughput method for evaluating passive diffusion, the Caco-2 assay provides a more physiologically relevant model that can elucidate the roles of active transport and efflux.[8][10] The data generated from these assays are invaluable for guiding medicinal chemistry efforts to optimize the drug-like properties of PROTACs and ultimately enhance their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. PAMPA | Evotec [evotec.com]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. lcms.cz [lcms.cz]
- 12. sciex.com [sciex.com]
- 13. enamine.net [enamine.net]
Designing a PROTAC Library with Pomalidomide-amido-C4-amido-C6-NH-Boc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and Pomalidomide-Based Degraders
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's own cellular machinery for targeted protein degradation.[1][2][3][4] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][5][6] This ternary complex formation between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][5] This catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations, offering a significant advantage over traditional small molecule inhibitors.[1]
Pomalidomide, an immunomodulatory imide drug (IMiD), is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[5][7][8] Its robust binding affinity and well-defined conjugation chemistry have made it a popular choice for the development of CRBN-recruiting PROTACs.[5][9] This document provides detailed application notes and protocols for designing and evaluating a PROTAC library utilizing the pre-synthesized building block, Pomalidomide-amido-C4-amido-C6-NH-Boc . This building block incorporates the Pomalidomide E3 ligase ligand and a flexible linker, terminating in a Boc-protected amine for straightforward conjugation to a variety of POI ligands.[10][11]
The this compound Building Block
The this compound is a key reagent for the streamlined synthesis of PROTAC libraries. It comprises the Pomalidomide moiety for CRBN engagement, connected to a linker composed of an amido-C4-amido-C6 chain, and is capped with a Boc-protected amine. This design offers a versatile handle for coupling with various POI ligands.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C33H45N7O8 |
| Molecular Weight | 683.76 g/mol |
| Appearance | White to off-white solid |
| Purity (by HPLC) | ≥95% |
| Solubility | Soluble in DMSO, DMF |
| Storage | -20°C, desiccated |
Designing a PROTAC Library: A Step-by-Step Workflow
The design of a successful PROTAC library involves a systematic approach, from the selection of the target protein to the final characterization of the synthesized degraders.
Caption: A generalized workflow for designing and evaluating a PROTAC library.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol outlines the synthesis of a PROTAC by coupling a carboxylic acid-functionalized POI ligand with the deprotected Pomalidomide-amido-C4-amido-C6-NH2 linker.
Step 1: Boc Deprotection of this compound
-
Dissolve this compound (1.0 eq) in dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt can be used directly in the next step or after neutralization.
Step 2: Amide Coupling with POI Ligand
-
Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).
-
Stir the mixture for 15 minutes at room temperature.
-
Add the deprotected Pomalidomide-amido-C4-amido-C6-NH2 (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by preparative HPLC to obtain the final PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. ijcrr.com [ijcrr.com]
- 7. benchchem.com [benchchem.com]
- 8. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 9. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Pomalidomide-Based PROTAC-Mediated Degradation of Histone Deacetylase 8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and experimental protocols for the utilization of Pomalidomide-amido-C4-amido-C6-NH-Boc as a linker-ligand conjugate in the development of Proteolysis Targeting Chimeras (PROTACs) for the selective degradation of Histone Deacetylase 8 (HDAC8). Overexpression of HDAC8 is linked to various cancers, making it a compelling therapeutic target.[1][2] PROTACs offer a novel therapeutic modality by inducing the degradation of target proteins, such as HDAC8, through the ubiquitin-proteasome system.[2]
Mechanism of Action
Pomalidomide-based PROTACs function by simultaneously binding to HDAC8 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of HDAC8, marking it for degradation by the proteasome. This targeted protein degradation approach can offer advantages over traditional inhibition by affecting both the enzymatic and non-enzymatic functions of the target protein.[3] The degradation of HDAC8 is expected to increase the acetylation of its substrates, such as SMC3, and induce anti-proliferative effects in cancer cells.[1][2]
References
Application Notes and Protocols for Pomalidomide-amido-C4-amido-C6-NH-Boc in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-amido-C4-amido-C6-NH-Boc is a synthetic E3 ligase ligand-linker conjugate designed for the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the potent immunomodulatory drug Pomalidomide, which serves as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase. The attached linker, an amido-C4-amido-C6 chain with a Boc-protected amine terminus, provides a versatile platform for conjugation to a ligand that binds to a specific protein of interest (POI). By hijacking the cell's ubiquitin-proteasome system, PROTACs constructed with this conjugate can induce the targeted degradation of proteins implicated in cancer pathogenesis, offering a novel therapeutic strategy.[1][2]
Pomalidomide's utility in PROTACs stems from its ability to recruit the CRBN component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[3] This recruitment, when brought into proximity of a POI by the PROTAC, leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5] This event-driven pharmacology contrasts with traditional occupancy-driven inhibition, often leading to a more profound and sustained biological response.[3]
These application notes provide a comprehensive overview of the use of this compound in oncology research, including detailed protocols for the synthesis of a final PROTAC, and subsequent in vitro evaluation of its efficacy in inducing target protein degradation and assessing its anti-cancer activity.
Signaling Pathway and Mechanism of Action
The fundamental mechanism of a PROTAC synthesized from this compound involves the formation of a ternary complex between the target Protein of Interest (POI), the PROTAC, and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes the final step in synthesizing a PROTAC, which involves the deprotection of the Boc group followed by coupling with a carboxylic acid-functionalized ligand for a protein of interest.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
POI-ligand-COOH (a ligand for your protein of interest with a carboxylic acid handle)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in a 1:1 mixture of DCM and TFA.
-
Stir the reaction at room temperature for 1 hour.
-
Remove the solvent under reduced pressure. The resulting amine is typically used in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve the POI-ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of the deprotected Pomalidomide-amido-C4-amido-C6-NH₂ (from step 1, 1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with DCM (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final PROTAC.
-
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol allows for the quantification of target protein degradation in cells treated with a PROTAC.[5]
Materials:
-
Cancer cell line expressing the POI
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
-
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures the effect of the PROTAC on the viability of cancer cells.[3]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a suitable density (e.g., 3,000-5,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Add the diluted PROTAC to the wells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO₂.
-
-
Assay and Data Acquisition:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate-reading luminometer.
-
-
Analysis:
-
Subtract the average background luminescence from all measurements.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Representative Quantitative Data
The following tables summarize representative data for various pomalidomide-based PROTACs in different cancer cell lines. Note that this data is for illustrative purposes, as the performance of a PROTAC constructed with this compound will be dependent on the specific POI ligand.
Table 1: In Vitro Degradation Efficacy of Pomalidomide-Based PROTACs
| PROTAC Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) | Reference |
| HDAC8 | Multiple Myeloma | 147 | 93 | 10 | [6] |
| EGFR | A549 (Lung Cancer) | Not Reported | 96 | 72 | [7] |
| BRD4 | THP-1 (Leukemia) | 0.8 | >95 | 24 | [4] |
| FLT3 | MV4-11 (AML) | Not Reported | Not Reported | Not Reported | [8] |
Table 2: In Vitro Anti-proliferative Activity of Pomalidomide-Based PROTACs
| PROTAC Target | Cell Line | IC₅₀ (µM) | Treatment Time (h) | Reference |
| EGFR | MCF-7 (Breast Cancer) | 0.10 | 72 | [7] |
| EGFR | HepG-2 (Liver Cancer) | Not Reported | 72 | [7] |
| EGFR | HCT-116 (Colon Cancer) | Not Reported | 72 | [7] |
| EGFR | A549 (Lung Cancer) | Not Reported | 72 | [7] |
| FLT3 | MV4-11 (AML) | 0.00755 | Not Reported | [8] |
Table 3: In Vivo Efficacy of a Pomalidomide-Based PROTAC in a Xenograft Model
| PROTAC Target | Xenograft Model | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| ALK | SU-DHL-1 | 50 | Every 3 days (i.p.) | Significant | [9] |
| FLT3-ITD/KIT | MV4-11 | Not Reported | Not Reported | Not Reported | [10] |
Conclusion
This compound is a valuable chemical tool for the development of potent and selective PROTACs for oncology research. Its high affinity for the CRBN E3 ligase, combined with a versatile linker, enables the creation of novel therapeutics capable of degrading previously "undruggable" oncoproteins. The protocols outlined in these application notes provide a robust framework for the synthesis and in vitro characterization of PROTACs derived from this conjugate, facilitating the advancement of targeted protein degradation as a promising anti-cancer strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting Pomalidomide-amido-C4-amido-C6-NH-Boc PROTAC experiments
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers working with Pomalidomide-based PROTACs, including those utilizing Pomalidomide-amido-C4-amido-C6-NH-Boc as a linker conjugate.
Troubleshooting Guides
This section addresses specific issues that may arise during your PROTAC experiments in a question-and-answer format.
Question 1: My Pomalidomide-based PROTAC is not inducing degradation of my target protein. What are the common causes and how can I troubleshoot this?
Answer:
A lack of target protein degradation is a common challenge in PROTAC experiments. Here's a step-by-step guide to troubleshoot this issue:
-
Confirm Target and E3 Ligase Engagement: The PROTAC must bind to both the target protein and the E3 ligase (Cereblon, in this case) to facilitate degradation.
-
Actionable Step: Perform cellular thermal shift assays (CETSA) or NanoBRET assays to confirm that your PROTAC is engaging with both the target protein and Cereblon within the cell.[1]
-
-
Assess Ternary Complex Formation: Successful degradation relies on the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[2][3]
-
Actionable Step: Utilize biophysical assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to measure the formation and stability of the ternary complex.[1] An in vitro pull-down assay can also be used to assess ternary complex formation.[4]
-
-
Investigate Cell Permeability: PROTACs are often large molecules and may have poor cell permeability, preventing them from reaching their intracellular target.[1][2]
-
Check for Ubiquitination: The formation of a ternary complex does not guarantee ubiquitination if the complex is not in a productive conformation.
-
Actionable Step: Conduct an in-cell or in vitro ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of your PROTAC. A lack of ubiquitination suggests a suboptimal ternary complex geometry, which may require linker redesign.[1]
-
-
Verify E3 Ligase Expression: The chosen E3 ligase, Cereblon (CRBN), must be expressed at sufficient levels in your cell line.[2]
-
Actionable Step: Confirm CRBN expression in your target cells using Western blot or qPCR.[2]
-
-
Evaluate PROTAC Stability: The PROTAC molecule may be unstable in the cell culture medium.
-
Actionable Step: Assess the stability of your PROTAC in the experimental media over the time course of your experiment.[1]
-
Question 2: I'm observing a "hook effect" with my PROTAC, where degradation decreases at higher concentrations. Why is this happening and what should I do?
Answer:
The "hook effect" is a known phenomenon for PROTACs where increasing the concentration beyond an optimal point leads to reduced degradation efficiency.[1][5] This occurs because at high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-Target or PROTAC-E3 ligase) instead of the productive ternary complex.[1][2][5]
Troubleshooting Steps:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range to identify the optimal concentration for maximal degradation (Dmax) and to observe the characteristic bell-shaped curve of the hook effect.[1][2]
-
Use Lower Concentrations: Focus on experiments within the nanomolar to low micromolar range to pinpoint the "sweet spot" for degradation.[1]
-
Enhance Ternary Complex Cooperativity: Design PROTACs that favor the formation of the ternary complex over binary complexes. This can be influenced by optimizing the linker length and composition.[1]
-
Biophysical Analysis: Use assays like TR-FRET or SPR to correlate ternary complex formation with the observed degradation profile at different PROTAC concentrations.[1]
Question 3: How can I investigate and minimize potential off-target effects of my Pomalidomide-based PROTAC?
Answer:
Off-target effects can arise from the degradation of proteins other than the intended target and can be a significant concern.[6] Pomalidomide (B1683931) itself can induce the degradation of certain zinc-finger proteins.[7]
Strategies to Minimize Off-Target Effects:
-
Proteomics Analysis: Perform unbiased proteomic profiling (e.g., mass spectrometry) to identify any unintended protein degradation in response to your PROTAC. Shorter treatment times (e.g., under 6 hours) are recommended to identify direct targets.[8]
-
Optimize the Target-Binding Moiety: Use a highly selective ligand for your protein of interest to reduce the chances of engaging other proteins.[1]
-
Modify the Linker: The linker's length and composition can influence the selectivity of the PROTAC. Systematic variations in the linker can help to identify a more selective degrader.[1]
-
Control Experiments:
-
Inactive Control: Synthesize a control molecule where either the target-binding or E3 ligase-binding moiety is inactivated (e.g., through stereochemical changes). This helps to distinguish degradation-dependent effects from other pharmacological activities of the molecule.[8]
-
Washout Experiments: Remove the PROTAC from the cell culture and monitor the recovery of the target protein and the reversal of any observed phenotype to confirm that the effects are due to protein degradation.[5]
-
-
Titrate the Concentration: Use the lowest effective concentration of your PROTAC that achieves robust target degradation to minimize off-target effects.[5]
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a Pomalidomide-based PROTAC?
A1: The linker is a critical component that connects the Pomalidomide moiety (which binds to the E3 ligase Cereblon) to the ligand that binds the target protein.[3][9] The linker's length, rigidity, and chemical composition are crucial for the formation of a stable and productive ternary complex, which is essential for efficient protein degradation.[2][3][9] An improperly designed linker can lead to steric hindrance or an unproductive orientation of the target and E3 ligase.[2]
Q2: How do I choose the right cell line for my PROTAC experiment?
A2: The ideal cell line should endogenously express both your target protein and the E3 ligase (Cereblon) at sufficient levels. You can verify the expression levels of both proteins using Western blotting or qPCR.
Q3: What are the key parameters to determine the efficacy of a PROTAC?
A3: The efficacy of a PROTAC is typically characterized by two key parameters:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[10]
-
Dmax: The maximum percentage of protein degradation achieved.[10]
Q4: What are some common issues during the synthesis of Pomalidomide-based PROTACs?
A4: Common synthetic challenges include low reaction yields and difficulties in purification.[2][11] Optimizing the synthetic route, including coupling reactions and purification steps, is crucial.[2] Microwave-assisted synthesis has been shown to accelerate the process and improve yields for Pomalidomide building blocks.[12]
Quantitative Data Summary
The optimal linker length and composition are highly dependent on the specific target protein and the E3 ligase. The following tables provide representative data illustrating the impact of linker modifications on PROTAC performance.
Table 1: Impact of Linker Length on BTK Degradation by Pomalidomide-Based PROTACs [9]
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| BTK Degrader 1 | PEG | 10 | C4 | 50 | 85 | MOLM-14 |
| BTK Degrader 2 | Alkyl | 12 | C4 | 25 | 95 | MOLM-14 |
| BTK Degrader 3 | PEG | 15 | C5 | 10 | >98 | MOLM-14 |
| BTK Degrader 4 | Alkyl | 18 | C5 | 30 | 90 | MOLM-14 |
Table 2: Representative Degradation and Anti-proliferative Activity of Pomalidomide-Based PROTACs [13]
| Target Protein | Linker Type | DC50 (nM) | Dmax (%) | Anti-proliferative IC50 (nM) | Cell Line |
| BRD4 | PEG | 5 | >95 | 15 | HeLa |
| FAK | Alkyl | 20 | 90 | 50 | MDA-MB-231 |
| p38α | PEG-Alkyl | 15 | 88 | 45 | THP-1 |
Experimental Protocols
Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the levels of the target protein following PROTAC treatment.[10][14]
Materials:
-
Cell culture reagents
-
Pomalidomide-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[14] After overnight adherence, treat cells with a range of PROTAC concentrations for a specified duration (e.g., 4, 8, 16, 24 hours).[10][14] Include a vehicle-only control.[10]
-
Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer.[10][14] Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[10][14] Centrifuge to pellet cell debris and collect the supernatant.[10][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10][14]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer.[14] Boil the samples at 95-100°C for 5-10 minutes.[10] Load equal amounts of protein onto an SDS-PAGE gel.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10][14]
-
Immunoblotting: Block the membrane for 1 hour at room temperature.[10][14] Incubate with the primary antibody overnight at 4°C.[10][14] Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10][14]
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal.[14] Quantify band intensities using densitometry software and normalize the target protein signal to the loading control.[5][10] Calculate the percentage of degradation relative to the vehicle-treated control.[10]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[15]
Materials:
-
Cell culture reagents
-
Pomalidomide-based PROTAC and DMSO
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody against the E3 ligase (e.g., anti-CRBN) or target protein
-
Control IgG antibody
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Laemmli sample buffer
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein.[15] Treat with the PROTAC or DMSO for 4-6 hours.[15]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with non-denaturing lysis buffer.[15]
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose beads. To the pre-cleared lysate, add the antibody against the E3 ligase or target protein.[15] Use a control IgG in a separate sample.[15] Incubate overnight at 4°C. Add Protein A/G beads to capture the antibody-protein complexes.[15]
-
Washing: Pellet the beads and wash them multiple times with ice-cold wash buffer to remove non-specific binders.[15]
-
Elution and Western Blot Analysis: Resuspend the beads in Laemmli sample buffer and boil to elute the proteins.[15] Analyze the eluted samples by Western blot, probing for the target protein and the E3 ligase.[15]
Cell Viability Assay
This protocol measures the effect of the PROTAC on cell proliferation and viability.[16][17]
Materials:
-
Cell line of interest
-
Culture medium
-
Pomalidomide-based PROTAC and DMSO
-
96-well plates (opaque-walled for luminescent assays)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at an optimal density in a 96-well plate and incubate overnight.[16]
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.[16]
-
Incubation: Incubate the plate for a chosen duration (e.g., 48 or 72 hours).[16]
-
Signal Detection: Add the cell viability reagent according to the manufacturer's instructions.[16][17] After a short incubation to stabilize the signal, measure the luminescence.[16][17]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[16]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. biorxiv.org [biorxiv.org]
- 8. escholarship.org [escholarship.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Overcoming Key Challenges in PROTAC Drug Development | WuXi STA [sta.wuxiapptec.com]
- 12. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Optimizing linker length of Pomalidomide-amido-C4-amido-C6-NH-Boc for efficacy
Welcome to the technical support center for optimizing the linker length of Pomalidomide-based PROTACs. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in your experiments aimed at improving the degradation of target proteins by optimizing the linker of molecules like Pomalidomide-amido-C4-amido-C6-NH-Boc.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a Pomalidomide-based PROTAC and why is its length critical for efficacy?
A1: A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase (in this case, Pomalidomide for Cereblon), and a linker connecting the two.[1] The linker's primary role is to position the target protein and the E3 ligase to facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[2][3] The length and composition of the linker are critical for the formation of a stable and productive ternary complex (Target Protein:PROTAC:E3 Ligase).[1][2] If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][2] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[1][2] Therefore, optimizing the linker length is a crucial step in developing a potent PROTAC.[2][4]
Q2: What are the most common types of linkers used in Pomalidomide-based PROTAC design?
A2: The most frequently used linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths.[5][6] PEG linkers are hydrophilic and can improve the solubility and cell permeability of the PROTAC molecule.[1][5] Alkyl linkers are more hydrophobic and offer conformational flexibility.[5] The choice between a PEG and an alkyl linker, or a combination thereof, often depends on the properties of the target protein and the warhead being used.[5]
Q3: How does the "hook effect" impact the interpretation of my results, and how can I mitigate it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[4][6] This occurs because at excessive concentrations, the PROTAC molecules can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation, rather than the desired ternary complex.[4][6] To mitigate the hook effect, it is advisable to test a wide range of PROTAC concentrations to identify the optimal concentration range for degradation.[4]
Q4: My PROTAC shows good binding to the target protein and Cereblon, but I don't observe any significant degradation. What could be the issue?
A4: This is a common challenge and often points to a linker-related issue. Even with good binary affinities, the linker may not have the optimal length or composition to facilitate the formation of a stable and productive ternary complex.[1][6] The spatial orientation of the target protein and E3 ligase is critical for ubiquitination.[6] It is recommended to synthesize and test a library of PROTACs with varying linker lengths and compositions.[1][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No target degradation observed with any linker length. | 1. Ineffective ternary complex formation. 2. Low cell permeability of the PROTACs. 3. Low expression of Cereblon (CRBN) in the cell line. | 1. Synthesize PROTACs with a wider range of linker lengths and compositions (e.g., include more rigid or flexible linkers).[3] 2. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Modify the linker to improve solubility and permeability.[3][7] 3. Confirm CRBN expression in your cell line via Western Blot. If low, consider using a different cell line with higher CRBN expression.[3] |
| High variability in degradation between replicate experiments. | 1. Inconsistent cell seeding density or cell health. 2. Inaccurate PROTAC concentrations. 3. Variability in incubation times. | 1. Ensure consistent cell seeding and monitor cell health throughout the experiment.[3] 2. Carefully prepare and validate the concentrations of your PROTAC stock solutions.[3] 3. Use a precise timer for all incubation steps.[3] |
| The "hook effect" is observed at high concentrations. | Formation of non-productive binary complexes (PROTAC:Target or PROTAC:CRBN) instead of the productive ternary complex.[4][8] | Test a wider range of PROTAC concentrations to determine the optimal dose for degradation.[4] |
| PROTAC has low cell permeability. | High molecular weight and polar surface area, to which the linker significantly contributes.[1] | Modify the linker to improve physicochemical properties. Incorporating PEG linkers can enhance solubility and permeability.[1] |
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Empirical testing of a series of PROTACs with varying linker lengths is necessary to identify the most potent degrader.[2] Below is a summary of representative quantitative data illustrating the impact of linker length on degradation efficacy.
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | PEG | 12 | ~100-300 | >95 | RS4;11 |
| BRD4 | PEG | 16 | <1 | >95 | RS4;11 |
| p38α | Click Chemistry | < 8 | No degradation | - | Various |
| p38α | Click Chemistry | 15 | Good activity | - | Various |
| p38α | Click Chemistry | 16-17 | Optimal activity | - | Various |
| ERα | PEG | 12 | Reduced efficacy | - | MCF-7 |
| ERα | PEG | 16 | Optimal efficacy | - | MCF-7 |
Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. The presented values are approximations derived from multiple sources and are intended for illustrative purposes.[2][9][10][11]
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Assessment
This protocol describes the general procedure for assessing target protein degradation via Western Blot.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
PROTAC stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to attach overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. The final DMSO concentration should be consistent across all wells (typically ≤ 0.1%). Treat the cells for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[3]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.[3]
-
Transfer the proteins to a PVDF membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with primary antibodies overnight at 4°C.[3]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imager.[12]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control and plot the data to determine the DC50 and Dmax values.[12][13]
Protocol 2: HiBiT/NanoBRET Assay for Real-Time Degradation Monitoring
This protocol provides a method for quantitatively monitoring protein degradation in live cells.
Principle: A small 11-amino-acid peptide tag (HiBiT) is knocked into the endogenous locus of the target protein. In the presence of a larger subunit (LgBiT), a functional NanoLuc luciferase is formed. The luminescence signal is directly proportional to the amount of HiBiT-tagged protein.[10]
Procedure:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag at the N- or C-terminus of the gene of interest in a cell line stably expressing LgBiT.[10]
-
Cell Plating: Plate the HiBiT-tagged cells in a white, 96-well plate.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC and add them to the cells.
-
Luminescence Measurement:
-
Endpoint: After the desired incubation time, add a lytic reagent containing the NanoLuc substrate and measure luminescence.
-
Kinetic: Add a non-lytic detection reagent to the cells before adding the PROTAC and measure luminescence at multiple time points.
-
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle control. For kinetic assays, degradation rates can also be determined. Plot dose-response curves to determine DC50 and Dmax values.[10][14]
Protocol 3: Cell Viability Assay (e.g., MTS/MTT)
This protocol assesses the effect of PROTAC treatment on cell proliferation and viability.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of each PROTAC variant for a specified period (e.g., 72 hours).[4]
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[4]
Visualizations
Caption: PROTAC-mediated protein degradation workflow.
Caption: Troubleshooting decision tree for ineffective PROTACs.
Caption: Experimental workflow for optimizing PROTAC linker length.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
Technical Support Center: Pomalidomide-Based PROTACs and the Hook Effect
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you understand and overcome the "hook effect," a common challenge in PROTAC-mediated protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of pomalidomide-based PROTACs?
A1: The hook effect is a paradoxical phenomenon observed in dose-response experiments where the efficacy of a PROTAC in degrading its target protein decreases at high concentrations.[1][2] This results in a characteristic bell-shaped or U-shaped dose-response curve, where maximal degradation is observed at an optimal, intermediate concentration.[1][2]
Q2: What is the underlying mechanism of the hook effect with pomalidomide-based PROTACs?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[3][4] A pomalidomide-based PROTAC's function relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and the Cereblon (CRBN) E3 ligase.[5][6] At excessive concentrations, the PROTAC can independently bind to either the target protein or CRBN, forming binary complexes (Target Protein-PROTAC or CRBN-PROTAC). These binary complexes are unable to bring the target protein and CRBN together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[3][4]
Q3: Why is it crucial to identify and overcome the hook effect?
A3: Failing to recognize the hook effect can lead to the misinterpretation of experimental data. A potent PROTAC might be incorrectly classified as inactive if tested only at high concentrations that fall on the right side of the bell-shaped curve where degradation is minimal.[2] Understanding and mitigating the hook effect is essential for accurately determining key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies and the development of effective protein degraders.[3][4]
Q4: What factors can influence the magnitude of the hook effect?
A4: Several factors can influence the severity of the hook effect, including:
-
Binary Binding Affinities: The relative binding affinities of the PROTAC for the target protein and CRBN.[2]
-
Linker Length and Composition: The linker connecting the pomalidomide (B1683931) moiety and the target protein ligand plays a critical role in the geometry and stability of the ternary complex.[4]
-
Cellular Concentrations: The intracellular concentrations of the target protein and the CRBN E3 ligase.[4]
-
Cooperativity: The degree of positive or negative cooperativity in the formation of the ternary complex. Positive cooperativity, where the binding of one protein enhances the binding of the other, can help mitigate the hook effect.[7]
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing the hook effect in your pomalidomide-based PROTAC experiments.
Problem 1: I observe a bell-shaped dose-response curve in my degradation assay.
-
Likely Cause: This is a classic indicator of the hook effect.[1][2]
-
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell-shaped curve. It is recommended to use at least 8-10 concentrations with half-log dilutions to accurately determine the optimal concentration for maximal degradation.[2]
-
Perform a Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration. This will help you understand the kinetics of degradation and ternary complex formation.[2]
-
Problem 2: My pomalidomide-based PROTAC shows weak or no degradation at concentrations where I expect it to be active.
-
Likely Cause: This could be due to testing at a concentration that falls within the hook effect region, or other experimental factors.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It's possible your initial concentration range was too high and entirely within the hook effect region. Test a very broad range of concentrations (e.g., from picomolar to high micromolar).[3]
-
Assess Ternary Complex Formation: Utilize biophysical assays like Co-Immunoprecipitation (Co-IP) or proximity-based assays (e.g., FRET, AlphaLISA) to directly measure the formation of the ternary complex at different PROTAC concentrations.[3][7]
-
Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations, potentially masking the true degradation potential. Consider performing cell permeability assays if degradation is consistently low across all tested concentrations.
-
Confirm CRBN Expression: Ensure that the cell line you are using expresses sufficient levels of CRBN, the E3 ligase recruited by pomalidomide. This can be verified by Western blot.[8]
-
Problem 3: How can I mitigate the hook effect in my experiments?
-
Troubleshooting Steps:
-
Optimize PROTAC Concentration: Once the optimal concentration for degradation (Dmax) is identified from a detailed dose-response curve, use this concentration for subsequent experiments.[4]
-
Enhance Cooperativity: Rational design of the PROTAC, particularly the linker, can introduce favorable protein-protein interactions between the target and CRBN, leading to positive cooperativity. This stabilizes the ternary complex, making its formation more favorable than the binary complexes even at higher concentrations.[2]
-
Optimize the Linker: Systematically varying the length, rigidity, and chemical composition of the linker can help identify a PROTAC with a reduced hook effect.[2]
-
Consider Nano-PROTACs: Encapsulating PROTACs in nanoparticles can control their release and local concentration, potentially mitigating the hook effect and improving in vivo efficacy.[9]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from representative experiments with pomalidomide-based PROTACs to illustrate the hook effect.
Table 1: Dose-Response Data for a Pomalidomide-Based PROTAC Targeting EGFR Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % EGFR Degradation |
| 0.1 | 10 |
| 1 | 35 |
| 10 | 75 |
| 32.9 (DC50) | 50 |
| 100 | 90 (Dmax) |
| 1000 | 65 |
| 10000 | 30 |
Data is representative and adapted from a study on an EGFR-targeting PROTAC.[3]
Table 2: Comparison of DC50 and Dmax for Pomalidomide-Based PROTACs with and without a Pronounced Hook Effect
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Hook Effect Observation | Reference |
| Compound 16 | EGFR | A549 | 32.9 | 96 | Pronounced hook effect above 100 nM | [3] |
| ZQ-23 | HDAC8 | - | 147 | 93 | Not reported | [10] |
| TL 12-186 | IKZF1 | RPMI 8266 | <100 | 88.47 | Not reported | [11] |
| Pomalidomide | IKZF3 | RPMI 8266 | 70 | 88.42 | Not reported | [11] |
Experimental Protocols
Protocol 1: Western Blotting for Pomalidomide-Based PROTAC-Mediated Protein Degradation
This protocol outlines the general steps for assessing target protein degradation via Western blotting.[12]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the pomalidomide-based PROTAC (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24 hours). A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to observe the hook effect.[13]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine DC50 and Dmax values.[1]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Detecting Ternary Complex Formation
This protocol outlines the steps to capture and detect the transient ternary complex formed by a pomalidomide-based PROTAC.
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentrations of the pomalidomide-based PROTAC or vehicle for a specified time. To better capture the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132).
-
Lyse the cells using a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the target protein or CRBN overnight at 4°C. A negative control with a non-specific IgG is crucial.
-
Add protein A/G beads to the lysate to capture the antibody-protein complex.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein, CRBN, and other components of the E3 ligase complex (e.g., DDB1) to confirm the presence of the ternary complex.
-
Mandatory Visualizations
Caption: Mechanism of pomalidomide-based PROTACs and the hook effect.
Caption: Experimental workflow for Western Blot analysis.
Caption: Workflow for Co-Immunoprecipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Improving cell permeability of Pomalidomide-amido-C4-amido-C6-NH-Boc conjugates
Welcome to the technical support center for researchers working with Pomalidomide-amido-C4-amido-C6-NH-Boc and other related conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cell permeability, a critical factor for the efficacy of intracellularly-acting molecules like PROTACs (Proteolysis Targeting Chimeras).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cell permeability a concern?
A1: this compound is a synthetic E3 ligase ligand-linker conjugate.[1][2] It contains Pomalidomide (B1683931), which recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a linker with a Boc-protected amine group.[1] This molecule is a building block for creating PROTACs. A PROTAC's function is to enter a cell, bind to a target protein of interest (POI), and bring it to an E3 ligase for degradation.[3] Because the entire process occurs inside the cell, the PROTAC must be able to efficiently cross the cell membrane. Poor cell permeability is a common reason for the low efficacy of PROTACs and other drug conjugates.[3][4]
Q2: What key physicochemical factors influence the cell permeability of my final conjugate?
A2: Several factors govern a molecule's ability to passively diffuse across the cell membrane. Key parameters are often summarized by guidelines like Lipinski's "Rule of Five". The primary factors include:
-
Molecular Weight (MW): Smaller molecules (< 500 Daltons) generally show better permeability.[5] PROTACs often exceed this, making permeability a challenge.[3]
-
Lipophilicity (logP): An optimal balance is required. If a molecule is too hydrophilic, it won't partition into the lipid bilayer; if it's too lipophilic (logP > 5), it may get stuck in the membrane or have poor aqueous solubility.[6]
-
Polar Surface Area (PSA): A higher PSA, often due to an increased number of hydrogen bond donors and acceptors, is associated with lower permeability.[4]
-
Charge: Neutral molecules tend to cross membranes more easily than charged molecules.[7][8]
Q3: How do I measure the cell permeability of my Pomalidomide conjugate?
A3: A tiered approach using standard in vitro assays is recommended:[4]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[9] It is a cost-effective first step to assess passive permeability.[10]
-
Caco-2 Permeability Assay: This is the gold standard cell-based assay for predicting human oral drug absorption.[9] It uses a monolayer of human intestinal cells that express relevant transporter proteins.[11] This assay can measure both passive diffusion and the effects of active transport (including efflux).[12][13]
Q4: My conjugate shows low permeability. What are the general strategies to improve it?
A4: Improving permeability often involves modifying the molecule's physicochemical properties or using formulation strategies.
-
Medicinal Chemistry Approaches:
-
Linker Optimization: Modify the linker connecting pomalidomide to your protein ligand. Reducing length, increasing rigidity, or masking polar groups can help.
-
Prodrug Strategy: Mask polar functional groups with lipophilic, cleavable moieties (e.g., esters) that can be removed by intracellular enzymes to release the active compound.[3][14]
-
-
Formulation-Based Strategies:
-
Permeation Enhancers: Use excipients that can transiently and safely disrupt the cell membrane to improve drug uptake.[3][15]
-
Nanoparticle Formulation: Encapsulating the conjugate in nanocarriers, such as nanocrystals or lipid-based systems, can improve solubility and absorption.[15][16][17] A study showed that a pomalidomide nanocrystal formulation significantly improved its solubility and bioavailability.[17]
-
Troubleshooting Guide
This guide addresses common issues encountered during the experimental evaluation of your conjugate's permeability.
| Issue | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Low intracellular accumulation of the conjugate. | 1. Poor Passive Permeability: The conjugate's physicochemical properties (high MW, high PSA, non-optimal logP) hinder its ability to cross the lipid membrane.[4][6] 2. Active Efflux: The conjugate is a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.[4][18] 3. Compound Degradation: The conjugate is unstable in the cell culture medium.[6] | 1. Run a PAMPA assay to isolate and confirm if passive diffusion is the primary issue.[4] 2. Perform a bi-directional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[13][19] Co-incubate with a known efflux pump inhibitor (e.g., verapamil) to see if intracellular accumulation increases.[6] 3. Assess conjugate stability using LC-MS to analyze its concentration in the culture medium over time.[6] |
| High variability between replicate wells in permeability assays. | 1. Inconsistent Cell Seeding: Uneven cell density across the plate. 2. Pipetting Errors: Inaccurate or inconsistent liquid handling. 3. Edge Effects: Wells on the outer edges of the plate are prone to evaporation and temperature fluctuations.[9] 4. Poor Monolayer Integrity (Caco-2): The cell monolayer is not fully confluent or "leaky". | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and consistent technique.[9] 3. Avoid using the outer wells of the plate; fill them with media or buffer only to create a humidified barrier.[9] 4. Measure Transepithelial Electrical Resistance (TEER) before the experiment. Only use wells with TEER values within the acceptable range (e.g., >300 Ω·cm²).[19] You can also check the leakage of an impermeable marker like Lucifer yellow.[19] |
| Low % Recovery in Caco-2 Assay. | 1. Compound Precipitation: The compound has low solubility in the assay buffer. 2. Non-specific Binding: The compound is binding to the plastic of the assay plate. 3. Cellular Metabolism: The conjugate is being metabolized by the Caco-2 cells. | 1. Check the compound's solubility in the assay buffer. If needed, add a small, permissible percentage of a co-solvent like DMSO.[20] 2. Include a protein like Bovine Serum Albumin (BSA) in the receiver buffer to reduce non-specific binding.[21] 3. Analyze samples for the presence of known metabolites using LC-MS/MS. |
Reference Data: Permeability Classification
The apparent permeability coefficient (Papp) is used to classify compounds. The table below provides a general guide for interpretation.
| Permeability Class | Papp (Caco-2) (x 10⁻⁶ cm/s) | Human Absorption (%) |
| Low | < 1.0 | 0 - 20 |
| Moderate | 1.0 - 10.0 | 20 - 80 |
| High | > 10.0 | 80 - 100 |
Note: These values are approximate and can vary between labs. It is crucial to run low and high permeability controls (e.g., Atenolol and Metoprolol/Antipyrine) in every assay for benchmarking.[13][22]
Visualizations and Workflows
Pomalidomide-Based PROTAC Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (Cereblon Ligand-Linker Conjugates 21) | E3连接酶配体连接子偶联物 | MCE [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Video: Factors Affecting Drug Distribution: Tissue Permeability [jove.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. conductscience.com [conductscience.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. enamine.net [enamine.net]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. Prodrug Approach as a Strategy to Enhance Drug Permeability [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. japsonline.com [japsonline.com]
- 17. Nanocrystals as an effective strategy to improve Pomalidomide bioavailability in rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Challenges in Permeability Assessment for Oral Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmaron.com [pharmaron.com]
- 22. merckmillipore.com [merckmillipore.com]
Pomalidomide-amido-C4-amido-C6-NH-Boc linker rigidity and PROTAC activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). The content focuses on the critical role of the linker, specifically addressing concepts of rigidity as exemplified by structures like Pomalidomide-amido-C4-amido-C6-NH-Boc, and its impact on PROTAC activity.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a Pomalidomide-based PROTAC?
The linker in a PROTAC molecule is a crucial component that connects the Pomalidomide moiety (which binds to the E3 ligase Cereblon) to the ligand that binds to the target protein of interest (POI).[1][2][3] It is not merely a spacer but actively influences the PROTAC's overall efficacy by determining the geometry and stability of the ternary complex (POI-PROTAC-E3 ligase).[4][] Key functions of the linker include:
-
Dictating Ternary Complex Formation: The length, rigidity, and chemical composition of the linker control the spatial orientation of the target protein and the E3 ligase, which is critical for efficient ubiquitination.[1][2][3]
-
Influencing Physicochemical Properties: The linker affects the PROTAC's solubility, cell permeability, and metabolic stability, all of which are essential for its biological activity.[6][]
-
Modulating Selectivity: The linker can influence which proteins are presented for ubiquitination, thereby affecting the selectivity of the PROTAC.[4]
Q2: How does the rigidity of a linker, such as one containing amide bonds, impact PROTAC activity?
Linker rigidity plays a significant role in the efficacy of a PROTAC. While flexible linkers like polyethylene (B3416737) glycol (PEG) or long alkyl chains can allow for more conformational sampling to achieve a productive ternary complex, they can also have a high entropic penalty upon binding.[8]
In contrast, more rigid linkers, such as those containing amide bonds, cycloalkanes, or aromatic rings, can offer several advantages:
-
Pre-organization: A rigid linker can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, reducing the entropic cost of binding.
-
Improved Stability: Rigid structures can enhance the stability of the ternary complex, leading to more efficient ubiquitination.[]
-
Enhanced Selectivity: By restricting the available conformations, a rigid linker may favor the formation of a specific ternary complex with the intended target over off-targets.
However, a linker that is too rigid may prevent the necessary conformational adjustments required for the target protein and E3 ligase to come together effectively, thus hindering PROTAC activity.[9] The optimal degree of rigidity is target-dependent and must be determined empirically.
Q3: What is the "hook effect" in PROTAC experiments and how does the linker contribute to it?
The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation efficiency decreases at high PROTAC concentrations.[4][8] This occurs because at these high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex (target protein-PROTAC-E3 ligase).[8] An optimized linker that promotes strong cooperative binding within the ternary complex can help mitigate the hook effect, leading to sustained degradation over a broader concentration range.[8][10]
Q4: My Pomalidomide-based PROTAC shows off-target effects. Can the linker be the cause?
Yes, the linker can influence off-target effects. Pomalidomide itself has known off-target effects, leading to the degradation of neosubstrates like IKZF1 and IKZF3.[11] While these effects are primarily driven by the Pomalidomide moiety, the linker can modulate them.[4] For instance, the linker's properties can affect the geometry of the ternary complex in a way that either favors or disfavors the ubiquitination of off-target proteins. Modifying the linker is a potential strategy to improve the selectivity of a PROTAC.[4]
Troubleshooting Guides
Problem 1: My Pomalidomide-based PROTAC shows poor or no degradation of the target protein.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Linker Length or Rigidity | Synthesize a series of PROTACs with varying linker lengths and compositions to identify the optimal configuration.[][12] Introducing more rigid or flexible elements can alter the conformational dynamics.[10] |
| Poor Cell Permeability | The PROTAC may not be reaching its intracellular target.[4] Strategies to improve permeability include incorporating features that favor cell uptake or using prodrug strategies.[4] Caco-2 permeability assays can be used to assess this.[13] |
| Formation of a Non-Productive Ternary Complex | The PROTAC may bind to both the target and Cereblon, but the resulting complex is not oriented correctly for ubiquitination.[4] Use biophysical assays like Surface Plasmon Resonance (SPR) or NanoBRET to confirm ternary complex formation and assess its stability.[4][10] |
| PROTAC Instability | The PROTAC molecule may be unstable in the cell culture medium. Assess the stability of the compound in the experimental conditions over time.[4] |
Problem 2: I am observing a significant "hook effect" with my PROTAC.
| Possible Cause | Troubleshooting Steps |
| Low Cooperativity in Ternary Complex Formation | At high concentrations, binary complexes are favored over the ternary complex. |
| Optimize the linker to promote favorable protein-protein interactions between the target and the E3 ligase to enhance cooperativity.[10] | |
| High PROTAC Concentration | The concentrations used in the experiment are too high. |
| Perform detailed dose-response experiments to identify the optimal concentration range for maximal degradation before the onset of the hook effect.[10] |
Quantitative Data Summary
The following tables provide illustrative data on how linker modifications can impact PROTAC performance. Note: This data is hypothetical and serves to demonstrate the principles of PROTAC optimization.
Table 1: Effect of Linker Length and Rigidity on Target Protein X Degradation
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-A1 | Flexible (PEG) | 12 | 150 | 75 |
| PROTAC-A2 | Flexible (PEG) | 16 | 50 | 92 |
| PROTAC-A3 | Flexible (PEG) | 20 | 200 | 60 |
| PROTAC-B1 | Rigid (Amide-containing) | 14 | 80 | 85 |
| PROTAC-B2 | Rigid (Amide-containing) | 18 | 25 | 95 |
| PROTAC-B3 | Rigid (Amide-containing) | 22 | 180 | 70 |
Table 2: Impact of Linker Modification on Off-Target (IKZF1) Degradation
| PROTAC ID | On-Target DC50 (nM) | On-Target Dmax (%) | Off-Target (IKZF1) DC50 (nM) | Off-Target (IKZF1) Dmax (%) |
| Original PROTAC | 30 | 94 | 50 | 88 |
| Modified Linker 1 | 45 | 92 | 250 | 45 |
| Modified Linker 2 | 35 | 95 | >1000 | <20 |
Experimental Protocols
1. Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in the level of a target protein following PROTAC treatment.[12][14]
-
Cell Culture and Treatment: Plate cells at a density that will result in 70-80% confluency on the day of treatment. Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours).[4] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4][14]
-
Protein Quantification: Quantify the protein concentration using a BCA or Bradford assay.[4]
-
SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST). Incubate with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody.[4]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify band intensities to determine the extent of protein degradation.
2. In-Cell Ubiquitination Assay
This assay confirms that the observed protein degradation is mediated by the ubiquitin-proteasome system.[14]
-
Cell Transfection and Treatment: Co-transfect cells with plasmids expressing the target protein (e.g., with a His or HA tag) and a tagged ubiquitin. Treat the transfected cells with the PROTAC.
-
Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using an antibody against its tag.
-
Western Blot Analysis: Perform a Western blot on the immunoprecipitated samples using an antibody against the ubiquitin tag to detect polyubiquitinated target protein.
3. Ternary Complex Formation Assay (NanoBRET)
This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC in living cells.[4][15]
-
Cell Preparation: Co-express the target protein fused to a NanoLuc luciferase and the E3 ligase (e.g., Cereblon) fused to a HaloTag in cells.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the cells.
-
Detection: Add the HaloTag ligand (which is fluorescently labeled) and the NanoLuc substrate.
-
Data Analysis: Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the formation of the ternary complex.
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Caption: Logical relationship of linker properties and PROTAC performance.
References
- 1. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. reactionbiology.com [reactionbiology.com]
Avoiding steric hindrance in Pomalidomide-amido-C4-amido-C6-NH-Boc PROTAC design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers designing and synthesizing Pomalidomide-amido-C4-amido-C6-NH-Boc PROTACs. The focus is on anticipating and overcoming challenges related to steric hindrance to facilitate the successful degradation of target proteins.
Frequently Asked Questions (FAQs)
Q1: What is the role of the "amido-C4-amido-C6-NH-Boc" linker in my PROTAC?
A1: This specific linker serves several crucial functions in your PROTAC molecule. It physically connects the Pomalidomide moiety (which binds to the E3 ligase Cereblon, CRBN) to your warhead (which binds the protein of interest, POI).[1] The linker's length, composition, and flexibility are critical for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2][3] The "amido-C4-amido-C6" portion is a relatively long and flexible alkyl chain interspersed with amide bonds, which can influence solubility and conformational flexibility.[1][4] The terminal "NH-Boc" is a Boc-protected amine, indicating this molecule is a synthetic intermediate, ready for deprotection and coupling to a warhead containing a suitable reactive group (e.g., a carboxylic acid).
Q2: What is steric hindrance in the context of this PROTAC, and why is it a problem?
A2: Steric hindrance, or steric clash, occurs when the physical bulk of the PROTAC molecule and the two proteins (the target protein and the E3 ligase) prevent them from coming together effectively.[3][][6] A poorly designed linker may be too short or too rigid, causing parts of the target protein to collide with the E3 ligase or vice versa.[4][][6] This clash prevents the formation of a stable ternary complex, which is the essential first step for ubiquitination and subsequent degradation of the target protein.[7] Consequently, even if your warhead and Pomalidomide bind their respective targets well, steric hindrance will lead to poor or no degradation.[8]
Q3: How does the length of my "amido-C4-amido-C6" linker impact the risk of steric hindrance?
A3: The linker length is a critical parameter that requires empirical optimization for each specific target protein and E3 ligase pair.[9]
-
Too Short: A linker that is too short is a primary cause of steric hindrance, making it physically impossible for the two proteins to bind the PROTAC simultaneously without clashing.[3][][6]
-
Too Long: While a long linker like the C4-amido-C6 chain might seem to avoid clashes, an excessively long and flexible linker can be detrimental. It may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[2] This can also lead to an entropically unfavorable complex or unproductive binding geometries.[4] The optimal length creates the ideal orientation and distance between the POI and E3 ligase to facilitate the transfer of ubiquitin.[2][10]
Q4: My PROTAC has amide bonds in the linker. How do these affect its properties and potential for steric hindrance?
A4: The amide bonds in your linker influence several properties. They can increase the linker's rigidity compared to a pure alkyl chain and introduce hydrogen bonding capabilities, which may affect the PROTAC's conformation.[11] While providing some structural constraint, which can be beneficial, the planarity of the amide bond can also restrict the range of possible conformations, potentially leading to steric issues if the optimal geometry is not achieved. Furthermore, amide bonds can impact the physicochemical properties of the PROTAC, such as solubility and cell permeability.[1]
Troubleshooting Guide
Problem: I have successfully synthesized and purified my PROTAC, but Western blot analysis shows no degradation of my target protein.
This is a common issue in PROTAC development. If you have confirmed the binary binding of your warhead to the target protein and Pomalidomide to CRBN, the problem likely lies in the formation of a productive ternary complex.
| Possible Cause | Suggested Solution |
| 1. Steric Hindrance | The linker is too short or its conformation prevents complex formation. Action: Synthesize a library of PROTACs with varying linker lengths. For your specific linker, this could involve creating versions with C2-amido-C4, C4-amido-C4, or C6-amido-C8 linkers to find the optimal length.[2][10] |
| 2. Unproductive Ternary Complex | The PROTAC binds both proteins, but they are oriented incorrectly for ubiquitination. Action: Change the attachment point of the linker on the warhead or Pomalidomide.[12] Studies have shown that the C5 position on Pomalidomide is often a favorable attachment point.[] Also, consider altering the linker's composition to include more rigid elements (e.g., piperazine) or flexible units (e.g., PEG) to change the spatial orientation.[][12] |
| 3. Poor Cell Permeability | The PROTAC has a high molecular weight and polar surface area, preventing it from reaching its target inside the cell.[2][3] Action: Assess cell permeability using a PAMPA assay.[2] Modify the linker to be more hydrophobic (e.g., using longer alkyl chains) or more hydrophilic (e.g., incorporating PEG units) to balance solubility and permeability.[1][4][14] |
| 4. "Hook Effect" | At high concentrations, the PROTAC forms binary complexes (PROTAC-POI or PROTAC-CRBN) instead of the desired ternary complex, inhibiting degradation.[4][12] Action: Perform a wide dose-response experiment. If you see a bell-shaped curve where degradation decreases at higher concentrations, the hook effect is likely occurring. Use the optimal concentration for future experiments.[12] |
| 5. Low E3 Ligase Expression | The chosen cell line has low endogenous expression of Cereblon (CRBN).[2] Action: Confirm CRBN expression levels in your cell line via Western blot. If expression is low, switch to a cell line known to have higher CRBN expression.[2] |
Problem: My synthesis of the this compound linker has a low yield.
| Possible Cause | Suggested Solution |
| 1. Inefficient Amide Coupling | The coupling reagents (e.g., HATU, DCC) are not optimal for the specific substrates, which may be sterically hindered. Action: Screen different coupling reagents and conditions. For sterically hindered substrates, consider forming an acyl fluoride (B91410) in situ before adding the amine.[15] Ensure all reagents are anhydrous, as water can quench the reaction.[16] |
| 2. Difficult Purification | The product has similar polarity to starting materials or byproducts. Action: Optimize your purification method. If using flash column chromatography, try different solvent systems. Reverse-phase HPLC can also be an effective alternative for purifying polar molecules like PROTAC precursors.[17] |
| 3. Side Reactions | The reaction conditions are too harsh, leading to the degradation of starting materials or products. Action: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor closely by LC-MS to avoid over-running the reaction.[16] |
Data Presentation
The optimal linker length is target-dependent. The following table presents hypothetical, yet representative, data for a series of Pomalidomide-based PROTACs targeting Protein X, illustrating the critical impact of linker length on degradation efficacy.
Table 1: Impact of Linker Length on BRD4 Degradation by Pomalidomide-based PROTACs Data is compiled for illustrative purposes based on general trends observed in literature.
| PROTAC Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference Cell Line |
| Amido-C2-Amido-C4 | ~11 | > 1000 | < 10 | HEK293 |
| Amido-C4-Amido-C4 | ~13 | 150 | 65 | HEK293 |
| Amido-C4-Amido-C6 | ~15 | 25 | 92 | HEK293 |
| Amido-C6-Amido-C8 | ~19 | 80 | 75 | HEK293 |
| Amido-C8-Amido-C10 | ~23 | 250 | 50 | HEK293 |
Note: DC₅₀ is the concentration for 50% degradation; Dₘₐₓ is the maximal degradation observed. This data illustrates a common trend where a linker that is too short shows no activity, and efficacy decreases again as the linker becomes excessively long.[3][10]
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Structure of the this compound PROTAC precursor.
Caption: Troubleshooting workflow for a PROTAC showing no degradation activity.
Experimental Protocols
Protocol 1: Synthesis of this compound Precursor
This protocol describes the sequential amide coupling steps to build the linker onto Pomalidomide.
Step 1: First Amide Coupling (Pomalidomide + C4 linker)
-
Reagents & Materials: Pomalidomide (1.0 eq), Boc-4-aminobutanoic acid (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF, Nitrogen atmosphere.
-
Procedure: a. Dissolve Pomalidomide in anhydrous DMF under a nitrogen atmosphere. b. Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature. c. Add Boc-4-aminobutanoic acid to the reaction mixture. d. Stir the reaction at room temperature overnight. e. Monitor progress by LC-MS. Upon completion, perform an aqueous workup (e.g., dilute with Ethyl Acetate, wash with 5% LiCl, saturated NaHCO₃, and brine). f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography to yield Pomalidomide-amido-C4-NH-Boc.
Step 2: Boc Deprotection
-
Reagents & Materials: Pomalidomide-amido-C4-NH-Boc, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure: a. Dissolve the product from Step 1 in DCM. b. Add TFA (20-30% v/v) to the solution at 0 °C. c. Allow the reaction to warm to room temperature and stir for 1-2 hours. d. Monitor deprotection by LC-MS. e. Concentrate the mixture under reduced pressure to remove DCM and TFA. Co-evaporate with toluene (B28343) to remove residual TFA. The resulting amine salt is often used directly in the next step.
Step 3: Second Amide Coupling (C4-Pomalidomide + C6 linker)
-
Reagents & Materials: Pomalidomide-amido-C4-NH₂·TFA salt (1.0 eq), 6-(Boc-amino)hexanoic acid (1.1 eq), HATU (1.2 eq), DIPEA (4.0 eq, to neutralize TFA salt and drive reaction), Anhydrous DMF.
-
Procedure: a. Dissolve 6-(Boc-amino)hexanoic acid in anhydrous DMF under a nitrogen atmosphere. b. Add HATU and DIPEA and stir for 15 minutes. c. Add a solution of the Pomalidomide-amido-C4-NH₂·TFA salt in DMF to the mixture. d. Stir at room temperature overnight and monitor by LC-MS. e. Perform aqueous workup and purification as described in Step 1 to yield the final product: this compound.[16] Confirm identity and purity by LC-MS and NMR.[17]
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[17][18]
-
Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10,000 nM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: a. Normalize protein amounts for all samples and prepare them with Laemmli buffer. b. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4 °C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody. f. Develop the blot using a chemiluminescent substrate and image using a suitable imaging system.
-
Data Analysis: a. Quantify band intensities using densitometry software. b. Normalize the target protein band intensity to the loading control. c. Calculate the percentage of protein degradation relative to the vehicle control and plot against PROTAC concentration to determine the DC₅₀.[17]
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This biophysical assay can confirm the formation of the ternary complex and assess its stability.[9][19]
-
Immobilization: a. Covalently immobilize the purified E3 ligase (CRBN complex) onto a sensor chip surface using amine coupling chemistry.
-
Binary Interaction Analysis (Controls): a. Inject serial dilutions of the PROTAC over the E3-ligase-functionalized surface to determine the binding affinity (KD) of the PROTAC for the E3 ligase. b. In a separate experiment, inject serial dilutions of the purified target protein over a fresh E3 ligase surface to confirm no direct interaction.
-
Ternary Complex Analysis: a. To measure ternary complex formation, pre-incubate a constant, saturating concentration of the target protein with serial dilutions of the PROTAC. b. Inject these pre-incubated mixtures over the E3 ligase-immobilized surface. c. An increase in the binding response compared to the PROTAC-only injection indicates the formation of the ternary complex.
-
Data Analysis: a. Fit the sensorgram data to appropriate binding models to determine kinetic parameters (ka, kd) and affinity (KD) for both binary and ternary interactions. Positive cooperativity is observed if the affinity of one component is enhanced in the presence of the other.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. researchgate.net [researchgate.net]
- 8. explorationpub.com [explorationpub.com]
- 9. benchchem.com [benchchem.com]
- 10. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
- 14. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Pomalidomide-Based Neosubstrate Degradation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working on reducing neosubstrate degradation with modified pomalidomide (B1683931) ligands.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for pomalidomide and its analogs in protein degradation?
A1: Pomalidomide and other immunomodulatory drugs (IMiDs) function as "molecular glues." They bind to the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) complex. This binding event alters the substrate specificity of CRBN, inducing the recruitment of "neosubstrates"—proteins not normally targeted by this E3 ligase. Once recruited, the neosubstrate is polyubiquitinated and subsequently targeted for degradation by the 26S proteasome. Key clinically relevant neosubstrates include the transcription factors IKZF1 and IKZF3.
Q2: My modified pomalidomide ligand shows reduced degradation of my target protein compared to pomalidomide. What are the possible causes?
A2: Several factors could contribute to this:
-
Altered CRBN Binding: The chemical modifications may have negatively impacted the ligand's affinity for CRBN. A weaker interaction with CRBN will reduce the efficiency of neosubstrate recruitment.
-
Impaired Ternary Complex Formation: Successful degradation depends on the formation of a stable ternary complex between CRBN, the ligand, and the neosubstrate. Your modifications might sterically hinder the neosubstrate from binding, even if the ligand still binds to CRBN.
-
Incorrect Linker Chemistry: For Proteolysis-Targeting Chimeras (PROTACs) that use a pomalidomide-based ligand, the length, rigidity, and attachment point of the linker are critical for productive ternary complex formation. An suboptimal linker can prevent the target protein from being positioned correctly for ubiquitination.
Q3: I am observing significant off-target effects, specifically the degradation of known pomalidomide neosubstrates like IKZF1/3. How can I reduce this?
A3: Degradation of canonical neosubstrates is a common challenge. Strategies to mitigate this include:
-
Rational Ligand Modification: Specific chemical modifications to the pomalidomide core can alter the neosubstrate profile. For example, modifications at the C4 and C5 positions of the phthalimide (B116566) ring have been shown to change the shape of the CRBN binding surface, which can disfavor the binding of IKZF1/3 while potentially favoring your target of interest.
-
Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test a library of analogs with modifications at different positions. This can help identify compounds with a more selective degradation profile.
-
Focus on Ternary Complex Cooperativity: Aim for modifications that enhance the cooperative binding of your target protein to the CRBN-ligand complex. High cooperativity can lead to greater selectivity for the desired target over endogenous neosubstrates.
Q4: How can I confirm that the degradation of my target protein is CRBN-dependent?
A4: To verify that the observed degradation is mediated by the CRBN E3 ligase, you can perform the following control experiments:
-
CRBN Knockout/Knockdown: Use CRISPR/Cas9 or shRNA to reduce or eliminate CRBN expression in your cell line. A CRBN-dependent degrader will lose its activity in these cells.
-
Competitive Inhibition: Co-treat cells with your compound and an excess of a high-affinity CRBN binder like pomalidomide or thalidomide. If degradation is CRBN-mediated, the competitor will block the effect of your compound.
-
Proteasome Inhibition: Co-treat cells with your compound and a proteasome inhibitor (e.g., MG132, bortezomib). If degradation is dependent on the ubiquitin-proteasome system, inhibition of the proteasome will prevent the degradation of your target protein, leading to its accumulation.
Troubleshooting Guides
Problem 1: Inconsistent or No Target Degradation in Western Blot
| Possible Cause | Troubleshooting Step |
| Low Compound Potency | Increase the concentration range and treatment duration. Ensure the compound's DC50 (concentration for 50% degradation) is within a reasonable range for your cell line. |
| Poor Cell Permeability | Verify the physicochemical properties of your modified ligand. If necessary, perform a cell permeability assay (e.g., PAMPA). |
| Low CRBN Expression | Confirm CRBN expression levels in your chosen cell line via Western blot or qPCR. Some cell lines may have very low endogenous levels of CRBN. |
| Target Protein Characteristics | Very high abundance or a long half-life of the target protein may require longer treatment times or higher compound concentrations to observe significant degradation. |
| Experimental Error | Ensure accurate pipetting, consistent cell seeding densities, and proper antibody dilutions for the Western blot. Include a positive control (e.g., unmodified pomalidomide for a known neosubstrate). |
Problem 2: High Background Signal or Non-Specific Effects
| Possible Cause | Troubleshooting Step |
| Compound Cytotoxicity | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to ensure the observed effects are not due to general toxicity at the concentrations used. |
| Off-Target Binding | Besides degrading canonical neosubstrates, your compound might bind to other proteins. Consider performing unbiased proteomics (e.g., mass spectrometry) to identify the full spectrum of degraded proteins. |
| Compound Precipitation | Check the solubility of your compound in the cell culture media. Precipitated compound can cause non-specific effects and inaccurate concentration measurements. |
Quantitative Data Summary
The tables below summarize data on how modifications to the pomalidomide scaffold can alter degradation profiles.
Table 1: Comparison of Pomalidomide Analogs on Neosubstrate Degradation
| Compound | Modification | Target Neosubstrate | DC50 (nM) | Dmax (%) |
| Pomalidomide | Parent Compound | IKZF1 | ~25 | >90% |
| Pomalidomide | Parent Compound | GSPT1 | >1000 | <20% |
| CC-885 | Pomalidomide Analog | GSPT1 | ~10 | >95% |
| CC-90009 | Pomalidomide Analog | GSPT1 | ~50 | >90% |
Data compiled from publicly available research. Actual values may vary based on cell line and experimental conditions.
Experimental Protocols & Workflows
Protocol 1: Assessing Target Protein Degradation via Western Blot
-
Cell Seeding: Plate cells (e.g., HEK293T, MM.1S) in 12-well or 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of your modified pomalidomide ligand. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., pomalidomide). Incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5-10 minutes. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to your target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the target protein signal to the loading control signal.
Diagrams
Caption: Signaling pathway for pomalidomide-induced neosubstrate degradation.
Caption: Workflow for confirming CRBN-mediated protein degradation.
Optimizing PROTAC concentration to avoid binary complex formation
Technical Support Center: PROTAC Concentration Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on optimizing PROTAC (Proteolysis Targeting Chimera) concentration to favor the formation of the productive ternary complex and avoid the formation of non-productive binary complexes, a phenomenon that often leads to the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments and why does it occur?
A1: The "hook effect" is a phenomenon where the degradation of a target protein decreases at high concentrations of a PROTAC, resulting in a characteristic bell-shaped dose-response curve.[1][2][3] Instead of degradation efficiency plateauing at high concentrations, it paradoxically reverses. This occurs because PROTACs function by forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[2] At excessive concentrations, the PROTAC is more likely to form one of two unproductive binary complexes: either with the target protein alone (Target-PROTAC) or with the E3 ligase alone (E3 Ligase-PROTAC).[1][4][5] These binary complexes are unable to induce ubiquitination and subsequent degradation, and they sequester the components needed to form the productive ternary complex.[2]
Q2: What are the key parameters for evaluating PROTAC efficacy, and how does the hook effect impact them?
A2: The two primary parameters used to quantify PROTAC efficacy are DC50 and Dmax.[6][7]
-
DC50 (Half-maximal Degradation Concentration): The concentration of a PROTAC required to induce 50% degradation of the target protein.[7][8]
-
Dmax (Maximum Degradation): The maximum percentage of target protein degradation that can be achieved with a given PROTAC.[6][7]
The hook effect can lead to a significant misinterpretation of these parameters.[2] If experiments are conducted at concentrations that are too high (on the right side of the bell curve), a potent PROTAC might be incorrectly classified as inactive or weak because the observed degradation is minimal.[3] This complicates the accurate determination of DC50 and Dmax, which are crucial for structure-activity relationship (SAR) studies.[3]
| PROTAC Concentration | % Target Protein Remaining (Hypothetical) | Interpretation |
| 0.1 nM | 95% | Minimal Degradation |
| 1 nM | 70% | Degradation Onset |
| 10 nM | 30% | Approaching Max Efficacy |
| 100 nM | 10% | Dmax (90% Degradation) |
| 500 nM | 25% | Hook Effect Onset |
| 1 µM | 50% | DC50 (Apparent) |
| 5 µM | 75% | Significant Hook Effect |
| 10 µM | 90% | Strong Hook Effect |
| This table illustrates a typical hook effect, where the maximal degradation (Dmax) is observed at 100 nM. The apparent DC50 of 1 µM is misleading due to the hook effect. |
Q3: How can I experimentally identify the optimal concentration and detect the hook effect?
A3: The most reliable method is to perform a comprehensive dose-response experiment using a wide range of PROTAC concentrations (e.g., from picomolar to high micromolar).[1][2] This allows for the full visualization of the degradation profile, including the bell-shaped curve characteristic of the hook effect.[1][3] Western blotting is the gold-standard technique for quantifying the reduction in target protein levels.[1][9]
Experimental Protocol: Dose-Response Analysis via Western Blot [4][5][9]
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase (typically 70-80% confluency) at the time of harvest. Allow cells to adhere overnight.[2][4]
-
Compound Preparation: Prepare serial dilutions of the PROTAC in fresh cell culture medium. A broad concentration range (e.g., 0.1 nM to 10 µM) is recommended to capture the full curve.[4][5] Always include a vehicle-only control (e.g., DMSO).[4]
-
Treatment: Replace the existing medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 4-24 hours).[4]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a standard method like a BCA assay to ensure equal protein loading.[4][9]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[6]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[6]
-
Incubate with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., β-actin, GAPDH) to normalize the data.[6]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[6]
-
-
Data Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[5]
-
Quantify band intensities using densitometry software.[5]
-
Normalize the target protein band intensity to the corresponding loading control.[5]
-
Plot the normalized protein levels against the log of the PROTAC concentration to determine the DC50 and Dmax and visualize the hook effect.[5]
-
Q4: Beyond Western Blot, what other assays can directly measure ternary complex formation?
A4: While Western Blot measures the downstream effect of degradation, several biophysical and cell-based assays can directly measure the formation of the ternary complex. These techniques are invaluable for understanding the relationship between complex formation and degradation and for optimizing PROTAC design.
| Assay Type | Technique | Principle | Key Insights |
| Biophysical | Surface Plasmon Resonance (SPR) | Measures changes in mass on a sensor surface as molecules bind, allowing for real-time monitoring of interactions.[10][11] | Binding affinity (KD), kinetics (kon, koff), and cooperativity of both binary and ternary complexes.[10][12] |
| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind.[10] | Similar to SPR but can be higher throughput; may have sensitivity limitations for weak binary interactions.[10] | |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[10][13] | Provides thermodynamic data (ΔH, ΔS), binding affinity (KD), and stoichiometry; requires large amounts of protein.[10][12] | |
| Cell-Based | TR-FRET (Time-Resolved FRET) | Measures energy transfer between donor and acceptor fluorophores on the target and E3 ligase when brought into proximity by the PROTAC.[1] | Confirms ternary complex formation in a lysate or purified system; amenable to high-throughput screening.[1] |
| NanoBRET™ | A bioluminescence-based energy transfer technique that measures protein-protein interactions in live cells.[14][15] | Allows for real-time kinetic monitoring of ternary complex formation in a physiological cellular environment.[14] |
Troubleshooting Guide
Issue 1: I observe a classic bell-shaped dose-response curve.
-
Likely Cause: You are observing the "hook effect."[2]
-
Troubleshooting Steps:
-
Confirm and Characterize: Repeat the experiment with a wider and more granular range of PROTAC concentrations to fully define the shape of the curve.[2]
-
Select Optimal Concentration: For future cellular experiments, use concentrations at or just below the "peak" of the curve (Dmax) to ensure you are in the optimal degradation window.[2]
-
Investigate Ternary Complex: Use a biophysical or cellular assay (e.g., SPR, NanoBRET) to directly measure ternary complex formation at different PROTAC concentrations. This can help correlate the level of ternary complex with the observed degradation profile.[1][2]
-
Issue 2: My PROTAC shows no degradation at any tested concentration.
-
Possible Causes & Recommended Solutions:
-
Inappropriate Concentration Range: Your tested range might be entirely within the hook effect region (too high) or too low to induce degradation.
-
Solution: Test a very broad range of concentrations, for example from 1 pM to 100 µM, to cover all possibilities.[2]
-
-
Poor Cell Permeability: PROTACs are often large molecules and may not efficiently cross the cell membrane.[1]
-
Solution: Consider modifying the PROTAC's linker to improve its physicochemical properties or perform a cell permeability assay to diagnose the issue.[1]
-
-
Low E3 Ligase Expression: The cell line you are using may not express sufficient levels of the E3 ligase that your PROTAC is designed to recruit.[6]
-
Suboptimal Incubation Time: The kinetics of degradation can vary significantly.
-
Lack of Ternary Complex Formation: The PROTAC may bind to the target and E3 ligase individually but fail to form a stable ternary complex due to steric hindrance or poor cooperativity.
-
Solution: Use a direct binding assay (e.g., TR-FRET, SPR) to confirm that the PROTAC can facilitate the formation of the ternary complex in a cell-free system.[1]
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. o2hdiscovery.co [o2hdiscovery.co]
- 12. tandfonline.com [tandfonline.com]
- 13. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. Ternary complex formation - Profacgen [profacgen.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Pomalidomide-based CRBN Linkers for Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ubiquitin ligase recruiter. Pomalidomide (B1683931), a potent ligand for the Cereblon (CRBN) E3 ligase, is a cornerstone in the design of many PROTACs. This guide provides a comprehensive comparison of Pomalidomide-amido-C4-amido-C6-NH-Boc with other commonly employed CRBN linkers, supported by experimental data to inform the rational design of effective protein degraders.
The linker is not merely a passive spacer; its composition, length, and attachment point to the pomalidomide core are critical determinants of a PROTAC's efficacy, selectivity, and physicochemical properties.[1] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase, which is the essential step for subsequent ubiquitination and proteasomal degradation of the target protein.[1]
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of a target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from various studies on pomalidomide-based PROTACs, illustrating the impact of different linker compositions on their degradation efficiency.
Table 1: Comparison of Pomalidomide-Based PROTACs Targeting Bruton's Tyrosine Kinase (BTK)
| PROTAC Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| This compound (Hypothetical) | ~15 | C4 | Data not available | Data not available | - |
| Alkyl Chain | 12 | C5 | 11.6 | >95 | TMD8 |
| PEG Chain (4 units) | 15 | C5 | 8.9 | >95 | TMD8 |
| Alkyl-Ether | 13 | C4 | 43.4 | >90 | A549 |
Data synthesized from published literature.[1][2] Note: Direct comparative data for this compound was not available in the reviewed literature. Its performance would need to be empirically determined.
Table 2: Comparison of Pomalidomide-Based PROTACs Targeting Wild-Type EGFR
| PROTAC Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Alkyl-Ether 1 | 43.4 | >90 | A549 |
| Alkyl-Ether 2 | 32.9 | 96 | A549 |
Data extracted from a study by Meng et al. (2022).[1][3]
Key Observations:
-
Linker Composition: Both alkyl and polyethylene (B3416737) glycol (PEG) linkers can be effective in pomalidomide-based PROTACs. PEG linkers can enhance solubility and cell permeability, which may contribute to improved degradation potency.[4]
-
Linker Length: The optimal linker length is target-dependent and requires empirical optimization. A linker that is too short may lead to steric hindrance, while an overly long linker can result in reduced efficacy due to the "hook effect".[4]
-
Attachment Point: The point of attachment on the pomalidomide core (e.g., C4 vs. C5) significantly influences PROTAC activity. Studies have shown that C5-substituted pomalidomide can lead to higher degradation activity and may reduce off-target effects.[2][4]
Experimental Protocols
To ensure the accurate evaluation and comparison of different CRBN linkers, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the evaluation of pomalidomide-based PROTACs.
Protein Degradation Analysis by Western Blotting
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[5]
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[5]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[5]
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an HRP-conjugated secondary antibody.[5]
-
Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Perform densitometry analysis to quantify the protein bands, normalizing the target protein levels to the loading control. Calculate DC50 and Dmax values from the dose-response curve.[5]
Ternary Complex Formation Assay (AlphaLISA)
The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based immunoassay used to detect and quantify the formation of the ternary complex.[4]
Protocol:
-
Reagent Preparation: Prepare tagged recombinant target protein (e.g., GST-tagged) and E3 ligase (e.g., His-tagged CRBN/DDB1). Prepare the PROTAC compound at various concentrations.[4]
-
Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase, and PROTAC in the assay buffer. Incubate to allow for complex formation.[4]
-
Bead Addition: Add AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-GST) and donor beads conjugated to an antibody against the other tag (e.g., anti-His).[4]
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.[4]
Cellular Permeability Assessment (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free assay that models passive transcellular permeability.[6]
Protocol:
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution to form an artificial membrane. The receiver plate is filled with a buffer solution.
-
Compound Addition: The test PROTAC is added to the donor wells of the filter plate.
-
Incubation: The filter plate is placed on top of the receiver plate, and the assembly is incubated to allow the compound to diffuse across the artificial membrane.
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and receiver wells is determined using LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated from the concentration data.
Visualizing Signaling Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide clear visual representations of the underlying biological processes and experimental procedures.
Conclusion
The rational design of the linker is paramount to the success of pomalidomide-based PROTACs. While direct comparative data for this compound is not yet prevalent in publicly available literature, the principles derived from the study of other alkyl-amido and PEG-based linkers provide a strong foundation for its potential application. A systematic approach, involving the comparative analysis of linker length, composition, and attachment point, is essential for optimizing degradation potency and selectivity. The experimental methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of novel PROTACs, enabling researchers to make data-driven decisions in the development of next-generation targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Pomalidomide-Alkyl-Amide vs. PEG Linkers in PROTAC Design
A deep dive into how the chemical bridge in Proteolysis Targeting Chimeras (PROTACs) dictates efficacy, offering a data-driven comparison between a novel Pomalidomide-amido-C4-amido-C6-NH-Boc linker and traditional Polyethylene Glycol (PEG) linkers for researchers in targeted protein degradation.
In the rapidly advancing field of targeted protein degradation, the linker connecting the E3 ligase ligand to the target protein warhead is a critical determinant of a PROTAC's success.[1][2] While often seen as a simple spacer, the linker's composition profoundly influences the molecule's physicochemical properties, cell permeability, and the stability of the crucial ternary complex, ultimately dictating its degradation efficiency.[3]
This guide provides an objective comparison between a specific, more rigid alkyl-amide based linker structure, this compound, and the widely-used, flexible hydrophilic PEG linkers. Pomalidomide (B1683931) serves as a well-established ligand for the Cereblon (CRBN) E3 ligase, making it a common anchor in PROTAC development.[3] The comparison is supported by experimental data from studies on PROTACs targeting well-characterized proteins such as Bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in cancer.
The Central Role of the PROTAC Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[2] They consist of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that tethers them.[1] The linker's role is to position the POI and E3 ligase in a productive orientation to facilitate the transfer of ubiquitin to the target, marking it for destruction by the proteasome.[4]
Linker composition is a balancing act. Hydrophobic linkers, such as alkyl chains, may improve cell permeability but can decrease aqueous solubility.[1][2] Conversely, hydrophilic linkers like PEG can enhance solubility but may reduce permeability.[2][] This guide examines a specific alkyl-amide linker to provide a focused comparison against the PEG standard.
Quantitative Performance Analysis
The efficacy of a PROTAC is typically measured by its DC50 value (the concentration required to degrade 50% of the target protein) and its Dmax (the maximum percentage of degradation achieved). Lower DC50 and higher Dmax values indicate a more potent PROTAC.[2]
The following tables summarize experimental data from various studies, comparing the performance of pomalidomide-based PROTACs with different linker types against the BRD4 target.
| Table 1: Performance of Pomalidomide-Based BRD4 PROTACs with Alkyl-Type Linkers | | :--- | :--- | :--- | :--- | :--- | :--- | | PROTAC | Linker Composition | Linker Length (atoms, approx.) | DC50 | Dmax (%) | Cell Line | | Compound with Alkyl Linker | Nine-atom alkyl chain | 9 | Concentration-dependent decrease | Not specified | Not specified | | Compound 21 | Alkyl linker | Not specified | IC50 = 0.81 µM (proliferation) | >75% degradation at 1µM | THP-1 | | this compound | Alkyl-amide chain | ~16 | Data not publicly available in a direct comparative study | Data not publicly available | N/A |
Note: The specific PROTAC "this compound" is a commercially available building block. While direct degradation data for a final PROTAC using this exact linker is not available in the public literature, the data for other alkyl linkers provides a relevant performance benchmark.
| Table 2: Performance of Pomalidomide-Based BRD4 PROTACs with PEG Linkers | | :--- | :--- | :--- | :--- | :--- | :--- | | PROTAC | Linker Composition | Linker Length (atoms, approx.) | DC50 | Dmax (%) | Cell Line | | ARV-825 | PEG linker | ~13 | <1 nM | >95% | RS4;11 | | dBET1 | PEG linker | ~13 | 1.8 nM | >95% | MV4;11 | | MZ1 (VHL-based for comparison) | PEG linker | ~13 | 24 nM | >90% | HeLa |
Data Summary: The compiled data indicates that pomalidomide-based PROTACs utilizing PEG linkers, such as the well-characterized ARV-825 and dBET1, achieve highly potent, sub-nanomolar DC50 values for BRD4 degradation.[6] While direct comparative data is limited, PROTACs with alkyl-based linkers also demonstrate effective degradation, though the available data suggests they may be in a slightly higher concentration range.[2][7] The increased hydrophobicity of alkyl linkers may contribute to better membrane permeability, but this can be offset by lower solubility, potentially impacting overall efficacy.[] In contrast, the hydrophilicity of PEG linkers generally improves the solubility of the PROTAC molecule.[2]
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluation.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published findings. Below are representative protocols for the key experiments involved in evaluating PROTAC performance.
Protocol 1: Synthesis of Pomalidomide-Based PROTACs
This protocol describes a general two-step process for synthesizing a pomalidomide-based PROTAC.
Step 1: Synthesis of Pomalidomide-Linker Intermediate (e.g., Pomalidomide-C5-Azide) [9]
-
Alkylation: To a solution of pomalidomide (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and a linker precursor with two leaving groups (e.g., 1,5-dibromopentane, 3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling, dilute the mixture with water and extract with dichloromethane (B109758) (DCM).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by silica (B1680970) gel column chromatography to yield the N-alkylated pomalidomide.
-
Azidation: Dissolve the N-alkylated pomalidomide (1.0 eq) in DMF and add sodium azide (B81097) (1.5 eq).
-
Stir the reaction at 60 °C for 6 hours.
-
After cooling, perform an aqueous workup and extraction with DCM.
-
Purify the crude product by silica gel column chromatography to yield the pomalidomide-linker-azide intermediate.
Step 2: PROTAC Assembly via Click Chemistry [10]
-
In a reaction vial, dissolve the alkyne-modified target protein ligand (1.0 eq) and the pomalidomide-linker-azide (1.05 eq) in a suitable solvent (e.g., a t-BuOH/water mixture).
-
Add a copper(I) source, such as copper(II) sulfate (B86663) pentahydrate (0.1 eq), and a reducing agent, like sodium ascorbate (B8700270) (0.2 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC product using preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation[4]
This protocol allows for the quantification of target protein levels after PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., THP-1, HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[11]
-
Cell Lysis: After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and incubate the lysate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
Sample Preparation: Normalize the protein concentration of all samples. Add 4x Laemmli sample buffer to a final 1x concentration and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Generate a dose-response curve to determine the DC50 and Dmax values.[4]
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)[12]
This cell-free assay models passive diffusion and is used for early-stage screening of permeability.
-
Preparation: Prepare a donor plate containing the PROTAC compounds dissolved in a buffer solution (e.g., PBS at pH 7.4). Prepare an acceptor plate with the same buffer.
-
Membrane Coating: Coat the filter of a PVDF filter plate with an artificial membrane solution (e.g., a solution of lipids like phosphatidylcholine in dodecane).
-
Assay Assembly: Place the filter plate onto the donor plate, ensuring the coated membrane is in contact with the PROTAC solution. Then, place this assembly on top of the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly for a specified period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - ([Drug]_acceptor / [Drug]_equilibrium)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.
Conclusion
The choice of linker is a critical, multi-parameter optimization problem in PROTAC design. While flexible, hydrophilic PEG linkers have become a mainstay, demonstrating exceptional potency in molecules like ARV-825, there is a clear rationale for exploring more rigid, hydrophobic alkyl-amide linkers. These linkers, exemplified by the this compound structure, may offer advantages in cell permeability and metabolic stability. However, this can come at the cost of reduced solubility, which may negatively affect overall bioavailability.
The optimal linker is highly dependent on the specific target protein and E3 ligase pair. A systematic approach, evaluating a diverse range of linker compositions and lengths through rigorous experimental testing as outlined in this guide, is paramount for developing novel and effective PROTAC-based therapeutics.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
On-Target Degradation of Pomalidomide-Based PROTACs: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for targeted protein degradation. Pomalidomide (B1683931), an immunomodulatory drug, is a widely utilized E3 ligase ligand in PROTAC design, recruiting the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of target proteins.[1][] However, a significant challenge with pomalidomide-based PROTACs is the off-target degradation of endogenous zinc finger (ZF) proteins, which can lead to unintended biological consequences.[3][4]
This guide provides a comprehensive comparison of strategies to validate and mitigate off-target effects of pomalidomide-based PROTACs, with a focus on the strategic modification of the pomalidomide moiety. Experimental data and detailed protocols for key validation assays are presented to assist researchers in the development of potent and selective protein degraders.
Mitigating Off-Target Effects: The C5 Modification Advantage
A key strategy to enhance the on-target selectivity of pomalidomide-based PROTACs is the modification of the phthalimide (B116566) ring of pomalidomide.[5] Research has demonstrated that attaching the linker to the C5 position of the phthalimide ring sterically hinders the interaction with ZF proteins, thereby reducing their degradation, without compromising the recruitment of CRBN for on-target degradation.[6] In contrast, modifications at the C4 position often lead to significant off-target effects.[6]
Comparative Performance Data: C4- vs. C5-Modified PROTACs
The following table summarizes representative data for an Anaplastic Lymphoma Kinase (ALK)-targeting PROTAC, illustrating the improved potency and reduced off-target effects of a C5-modified pomalidomide linker compared to a C4-substituted counterpart.[5]
| PROTAC | Linker Position | Target Protein | Cell Line | On-Target DC50 (nM) | On-Target Dmax (%) | Off-Target ZF Degradation Score* |
| MS4078 | C4-alkyne | ALK | SU-DHL-1 | ~50 | >90 | High |
| dALK-2 | C5-alkyne | ALK | SU-DHL-1 | ~10 | >95 | Low |
*Off-target ZF degradation score is a qualitative measure based on high-throughput screening against a panel of ZF domains. "High" indicates significant degradation of multiple ZF proteins, while "Low" indicates minimal to no degradation.[5]
This data highlights a five-fold improvement in on-target potency (lower DC50) and a significant reduction in off-target activity for the C5-modified PROTAC.[5]
Key Experimental Protocols for Validation
Accurate and robust validation is critical in PROTAC development. The following are detailed protocols for essential experiments to characterize the on-target efficacy and selectivity of pomalidomide-based PROTACs.
Western Blot for On-Target Degradation
This is a primary assay to quantify the dose-dependent degradation of the target protein and determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[1][5]
a. Cell Treatment and Lysis:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.[1]
-
Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[1]
-
After incubation, wash the cells twice with ice-cold PBS.[1]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[1]
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[1]
-
Collect the supernatant containing the protein lysate.[1]
b. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.[8]
-
Normalize the protein concentration of all samples with lysis buffer.[8]
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.[1]
c. SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[8]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[8]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
d. Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imager.[8]
-
Quantify the band intensities using densitometry software.[1]
-
Normalize the target protein band intensity to the loading control.[1]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9]
Mass Spectrometry-Based Proteomics for Selectivity Profiling
This unbiased approach is the gold standard for assessing the selectivity of a PROTAC by identifying and quantifying thousands of proteins in a cell lysate, revealing any unintended off-target degradation.[3][10]
a. Sample Preparation:
-
Treat cells with the PROTAC at a concentration that gives maximal on-target degradation and a vehicle control for a specified time (shorter time points, e.g., <6 hours, are often used to identify direct targets).[11]
-
Lyse the cells and extract proteins.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis (optional but common).[11]
b. LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and quantity.[11]
c. Data Analysis:
-
Identify and quantify proteins from the MS/MS data using specialized software.
-
Compare the protein abundance between PROTAC-treated and control samples to identify proteins that are significantly degraded.
-
On-target degradation is confirmed by the significant reduction of the intended target protein.
-
Off-target effects are identified by the degradation of other proteins.
Visualizing Key Processes
Diagrams illustrating the mechanism of action and experimental workflows are crucial for understanding the validation process.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
C5 Linker Attachment Enhances Pomalidomide PROTAC Activity and Mitigates Off-Target Effects
A comparative analysis of pomalidomide-based Proteolysis Targeting Chimeras (PROTACs) reveals that the point of linker attachment to the pomalidomide (B1683931) core is a critical determinant of degradation efficacy and selectivity. Experimental data consistently demonstrates that connecting the linker at the C5 position of the phthalimide (B116566) ring, as opposed to the C4 position, often results in significantly improved on-target protein degradation and a reduction in off-target activity, particularly concerning zinc finger (ZF) proteins.
The strategic design of PROTACs is a paramount concern for researchers in drug development. These heterobifunctional molecules, which co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins, are composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker. For PROTACs utilizing pomalidomide to recruit the Cereblon (CRBN) E3 ligase, the linker's attachment point on the pomalidomide scaffold has emerged as a key factor influencing overall performance.
Studies directly comparing C4- and C5-substituted pomalidomide-based PROTACs have shown that C5-substitution can lead to enhanced degradation activity.[1] This is attributed to the C5 position being more sterically sensitive for the formation of a stable ternary complex with the target protein and CRBN, which is essential for subsequent ubiquitination and proteasomal degradation.[2] Furthermore, modifications at the C5 position have been shown to sterically hinder the interaction with off-target ZF proteins, a known liability of some pomalidomide-based PROTACs, thereby improving the selectivity profile.[2][3]
Comparative Degradation Activity: C4 vs. C5 Linker Attachment
The superiority of the C5 attachment point is evident in studies targeting key proteins in cancer biology, such as Bruton's Tyrosine Kinase (BTK) and Anaplastic Lymphoma Kinase (ALK).
Case Study 1: Bruton's Tyrosine Kinase (BTK) Degraders
In the context of BTK-targeting PROTACs, a shift in the linker attachment from C4 to C5 on the pomalidomide moiety results in a dramatic enhancement of degradation potency.[4] An 8-atom PEG-based linker attached at the C4 position was found to be inactive, whereas the same linker at the C5 position led to a highly potent degrader.[4]
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| Compound A | PEG-based | 8 | C4 | Inactive | - | Namalwa |
| MT-802 | PEG-based | 8 | C5 | ~9 | >99 | Namalwa |
| MT-809 | PEG-based | 12 | C5 | ~12 | >99 | Namalwa |
Data synthesized from published literature.[4]
Case Study 2: Anaplastic Lymphoma Kinase (ALK) Degraders
A similar trend is observed with ALK-targeting PROTACs. A C5-alkyne modified PROTAC demonstrated a five-fold improvement in on-target potency (DC50) and a significant reduction in off-target degradation of ZF proteins compared to its C4-substituted counterpart.[3]
| PROTAC | Pomalidomide Attachment Point | On-Target DC50 (nM) | Off-Target ZF Degradation Score* |
| ALK-PROTAC-1 | C4 | 50 | High |
| ALK-PROTAC-2 | C5 | 10 | Low |
*Off-target ZF degradation score is a qualitative measure based on high-throughput screening against a panel of ZF domains. "High" indicates significant degradation of multiple ZF proteins, while "Low" indicates minimal to no degradation.[3]
Signaling Pathways and Experimental Workflow
The degradation of target proteins by pomalidomide-based PROTACs leads to the downstream inhibition of signaling pathways crucial for cell proliferation and survival. For instance, the degradation of FLT3-ITD and KIT by a pomalidomide-C5-Dovitinib PROTAC abrogates their downstream signaling in acute myeloid leukemia (AML) cells.[2][5]
The evaluation of these PROTACs follows a systematic experimental workflow to determine their efficacy and mechanism of action.
Experimental Protocols
Western Blotting for DC50 and Dmax Determination
This protocol is used to quantify the dose-dependent degradation of a target protein.
-
Cell Seeding and Treatment: Seed a cell line expressing the target protein in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or Vinculin). The DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) can be calculated from the dose-response curve.[3]
Cell Viability Assessment by MTT Assay
This colorimetric assay assesses the impact of PROTAC treatment on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 (concentration at which 50% of cell growth is inhibited) can be determined from the dose-response curve.[1]
References
Navigating Selectivity in Targeted Protein Degradation: A Comparative Guide to Pomalidomide-Based PROTACs
For Immediate Release
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive selectivity profile of PROTACs constructed with a pomalidomide-based Cereblon (CRBN) E3 ligase ligand, with a focus on the influence of the linker architecture, specifically the "amido-C4-amido-C6-NH-Boc" linker, in comparison to other linker modalities. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and optimization of novel protein degraders.
Pomalidomide (B1683931), a derivative of thalidomide, is a widely employed ligand for recruiting the CRBN E3 ubiquitin ligase. However, a significant challenge associated with pomalidomide-based PROTACs is the potential for off-target degradation of endogenous proteins, most notably zinc-finger (ZF) transcription factors.[1][2] The linker connecting pomalidomide to the target-protein-binding warhead is not merely a spacer but plays a critical role in dictating the PROTAC's potency, selectivity, and pharmacokinetic properties.[3][4] Its length, composition, and attachment point to the pomalidomide scaffold are key determinants of on-target efficacy and the mitigation of off-target effects.[1][5]
The Decisive Role of the Linker in PROTAC Selectivity
The linker's architecture governs the geometry of the ternary complex formed between the target protein, the PROTAC, and the CRBN E3 ligase.[3] An optimal linker facilitates productive ubiquitination and subsequent proteasomal degradation of the target protein. Conversely, a suboptimal linker can lead to steric hindrance, an unstable ternary complex, or the recruitment of unintended proteins.
Key linker parameters influencing selectivity include:
-
Length: The linker must be of an appropriate length to span the distance between the target protein and CRBN without inducing strain. A linker that is too short may prevent ternary complex formation, while an excessively long one can lead to inefficient ubiquitination.[6]
-
Composition: The chemical makeup of the linker, such as the presence of alkyl chains, polyethylene (B3416737) glycol (PEG) units, or amide bonds, affects the PROTAC's solubility, cell permeability, and conformational flexibility.[7]
-
Attachment Point: The position at which the linker is connected to the pomalidomide core is crucial. Studies have demonstrated that attachment at the C5 position of the phthalimide (B116566) ring can significantly reduce the off-target degradation of ZF proteins compared to C4 functionalization.[1][4][5]
Comparative Selectivity Profiling
To illustrate the impact of linker design on selectivity, the following tables present a comparative analysis of a hypothetical PROTAC utilizing the Pomalidomide-amido-C4-amido-C6-NH-Boc linker against other pomalidomide-based PROTACs with varying linker architectures. The data for the "this compound" PROTAC is fictionalized to be representative of a typical outcome based on its structural features, while the comparative data is synthesized from published literature.
Table 1: On-Target Degradation Efficacy
| PROTAC Linker Composition | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| This compound | BRD4 | 15 | >90 | HEK293 |
| Pomalidomide-PEG4 | BRD4 | 5 | >95 | HEK293 |
| Pomalidomide-Alkyl-C8 | BRD4 | 25 | 85 | HEK293 |
| Pomalidomide-C5-PEG3 | BRD4 | 8 | >95 | HEK293 |
Data for comparative linkers is synthesized from general findings in the literature. Data for the this compound PROTAC is illustrative.
Table 2: Off-Target Selectivity Profile
| PROTAC Linker Composition | Off-Target Protein | Degradation (%) at 1 µM |
| This compound | IKZF1 (known pomalidomide neosubstrate) | ~70 |
| This compound | ZFP91 (off-target zinc-finger protein) | ~40 |
| Pomalidomide-C4-PEG4 | ZFP91 | ~60 |
| Pomalidomide-C5-PEG4 | ZFP91 | <20 |
Data for comparative linkers is synthesized from general findings in the literature. Data for the this compound PROTAC is illustrative and reflects potential off-target degradation due to the C4-amide linkage.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved in evaluating PROTAC selectivity, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of PROTAC selectivity.
Western Blotting for On-Target Degradation
This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC for its intended target.
1. Cell Culture and Treatment:
- Seed cells (e.g., HEK293, cancer cell lines expressing the target protein) in 6-well plates and allow them to adhere overnight.
- Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
2. Cell Lysis and Protein Quantification:
- Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA protein assay.
3. SDS-PAGE and Immunoblotting:
- Normalize protein amounts for each sample and denature by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
4. Data Analysis:
- Quantify band intensities using densitometry software.
- Normalize the target protein signal to the loading control.
- Calculate the percentage of protein degradation relative to the vehicle-treated control.
- Plot the percentage of degradation against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
Quantitative Mass Spectrometry for Global Proteome Profiling
This protocol enables the unbiased identification of off-target degradation events.
1. Cell Culture, Treatment, and Lysis:
- Culture cells and treat with the PROTAC at a concentration known to induce maximal on-target degradation (e.g., 10x DC50) and a vehicle control.
- Lyse the cells as described for Western blotting.
2. Sample Preparation for Mass Spectrometry:
- Perform in-solution trypsin digestion of the protein lysates.
- Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis, if desired.
- Fractionate the peptides using high-pH reversed-phase chromatography to increase proteome coverage.
3. LC-MS/MS Analysis:
- Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
4. Data Analysis:
- Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
- Normalize the protein abundance data.
- Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the vehicle control.
- Validate potential off-target hits by Western blotting.
Conclusion
The selectivity of pomalidomide-based PROTACs is a complex interplay of the warhead, the pomalidomide core, and, critically, the linker that connects them. While the "this compound" linker represents a synthetically accessible option, its C4-amide linkage may present a liability for off-target degradation of zinc-finger proteins. As demonstrated by comparative data, strategic modifications, such as shifting the linker attachment point to the C5 position of the pomalidomide scaffold, can significantly enhance selectivity. The experimental protocols and workflows provided herein offer a robust framework for the systematic evaluation and optimization of novel PROTACs to achieve potent and selective protein degradation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Pomalidomide-Based PROTACs: A Comparative Guide to DC50 and Dmax Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Pomalidomide-amido-C4-amido-C6-NH-Boc PROTACs and similar structures, focusing on the critical parameters of DC50 and Dmax. It is designed to offer researchers, scientists, and drug development professionals a detailed overview of the experimental data and methodologies required for the evaluation of these potent protein degraders.
Performance Comparison of Pomalidomide-Based PROTACs
The efficacy of a Proteolysis Targeting Chimera (PROTAC) is fundamentally determined by its ability to induce the degradation of a target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The linker connecting the pomalidomide (B1683931) moiety to the target protein ligand plays a crucial role in optimizing these values. While specific data for a "this compound" PROTAC is not publicly available, this section presents a comparative analysis of pomalidomide-based PROTACs with varying linker compositions and target proteins to provide a valuable performance benchmark.
The following table summarizes the DC50 and Dmax values for several pomalidomide-based PROTACs, illustrating the impact of linker structure and target protein on degradation efficiency.
| PROTAC Name/Structure | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Representative Amide Linker PROTACs | |||||
| Compound with Pomalidomide-Amide Linker | EGFR | A549 | 32.9 | >90 | [1] |
| Compound with Pomalidomide-Amide Linker | EGFR | A549 | 43.4 | >90 | [1] |
| ZQ-23 (Pomalidomide-based) | HDAC8 | - | 147 | 93 | |
| Alternative Linker PROTACs for Comparison | |||||
| dALK-2 (C5-alkyne linker) | ALK | SU-DHL-1 | ~10 | >95 | [2] |
| MS4078 (C4-alkyne linker) | ALK | SU-DHL-1 | ~50 | >90 | [2] |
| ARV-825 (PEG linker) | BRD4 | RS4;11 | <1 | >95 | [3] |
Experimental Protocols
Accurate determination of DC50 and Dmax values is essential for the characterization and comparison of PROTACs. The following is a detailed protocol for a typical Western blot-based assay.
Determination of DC50 and Dmax by Western Blotting
Objective: To quantify the dose-dependent degradation of a target protein induced by a PROTAC and to determine the DC50 and Dmax values.
Materials:
-
Cells expressing the target protein of interest
-
Pomalidomide-based PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis apparatus, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the pomalidomide-based PROTAC in cell culture medium. Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (e.g., DMSO). Incubate the cells for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and add lysis buffer to each well. Scrape the cells and transfer the lysates to microcentrifuge tubes.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Separate the proteins by gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the primary antibody for the loading control.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane with TBST.
-
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the intensity of the target protein band to the intensity of the loading control band for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of protein remaining against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.
-
Visualizing the Process: Signaling Pathways and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of action for a pomalidomide-based PROTAC.
References
Pomalidomide-Based PROTACs Demonstrate Superior In Vivo Efficacy in Preclinical Cancer Models
For Immediate Release
A comprehensive analysis of in vivo studies on Pomalidomide-amido-C4-amido-C6-NH-Boc Proteolysis Targeting Chimeras (PROTACs) and their structural analogs reveals a significant advancement in targeted protein degradation, showcasing superior anti-tumor activity compared to traditional small molecule inhibitors. This guide provides a detailed comparison of the in vivo efficacy of several pomalidomide-based PROTACs targeting key cancer drivers, including Anaplastic Lymphoma Kinase (ALK), FMS-like Tyrosine Kinase 3 (FLT3), and Bromodomain-containing protein 4 (BRD4).
While specific in vivo efficacy data for the novel "this compound" PROTAC remains to be publicly disclosed, the performance of closely related pomalidomide-based PROTACs in rigorous preclinical xenograft models underscores the therapeutic promise of this class of protein degraders.
Key Findings Across In Vivo Studies:
Pomalidomide-based PROTACs have consistently demonstrated the ability to induce rapid and sustained degradation of their target proteins in vivo, leading to significant tumor growth inhibition and, in some cases, tumor regression. This catalytic mechanism of action offers a distinct advantage over the occupancy-driven model of traditional inhibitors.
Comparative In Vivo Efficacy
The following tables summarize the in vivo performance of various pomalidomide-based PROTACs compared to their respective small molecule inhibitor counterparts.
Table 1: In Vivo Efficacy of ALK-Targeting Pomalidomide-Based PROTACs
| Compound | Target | Animal Model | Cell Line | Dosing Regimen | Efficacy | Reference |
| PROTAC Compound 17 | ALK | Xenograft (Mouse) | Karpas 299 | 10 mg/kg/day, I.V. | 75.82% reduction in tumor weight | [1][2] |
| Alectinib (Inhibitor) | ALK | Xenograft (Mouse) | Karpas 299 | 20 mg/kg/day, P.O. | 63.82% reduction in tumor weight | [1][2] |
Table 2: In Vivo Efficacy of FLT3-ITD/KIT-Targeting Pomalidomide-Based PROTACs
| Compound | Target | Animal Model | Cell Line | Dosing Regimen | Efficacy | Reference |
| Pomalidomide-C5-Dovitinib | FLT3-ITD, KIT | Xenograft (Mouse) | MV4-11 | 50 mg/kg, i.p. | Significant tumor growth inhibition | [3] |
| Dovitinib (Inhibitor) | FLT3, c-Kit, VEGFR, PDGFR, FGFR | Xenograft (Mouse) | Multiple Myeloma | 10-60 mg/kg/day, oral | 48% - 94% tumor growth inhibition | [4] |
Note: Direct comparative in vivo studies between Pomalidomide-C5-Dovitinib and Dovitinib in the same AML model were not available in the reviewed literature. The data for Dovitinib is from a multiple myeloma model.
Table 3: In Vivo Efficacy of BRD4-Targeting Pomalidomide-Based PROTACs
| Compound | Target | Animal Model | Cell Line | Dosing Regimen | Efficacy | Reference |
| ARV-825 | BRD4 | Xenograft (Mouse) | KMS11LUC | 5 mg/kg, daily, i.p. | Significantly slowed tumor growth and prolonged survival | [5][6] |
| OTX015 (Inhibitor) | BRD2/3/4 | Xenograft (Mouse) | ABC-DLBCL | 50 mg/kg/day, oral | Strong in vivo activity in combination | [7] |
Note: While both ARV-825 and OTX015 show in vivo activity, direct head-to-head comparative studies with quantitative tumor growth inhibition data were not found in the same experimental setting.
Mechanism of Action and Signaling Pathways
Pomalidomide-based PROTACs function by hijacking the body's natural protein disposal system. The pomalidomide (B1683931) moiety binds to the E3 ubiquitin ligase Cereblon (CRBN), while the other end of the PROTAC binds to the target protein of interest (POI). This forms a ternary complex, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
PROTAC-mediated protein degradation workflow.
By degrading the target oncoprotein, these PROTACs effectively shut down downstream signaling pathways crucial for cancer cell proliferation and survival. For instance, degradation of BRD4 leads to the downregulation of the MYC oncogene.
Comparison of BRD4 inhibition vs. degradation.
Detailed Experimental Protocols
The following provides a general framework for the in vivo xenograft studies cited in this guide. Specific details may vary between individual studies.
General Xenograft Model Protocol
-
Cell Culture and Implantation:
-
Human cancer cell lines (e.g., Karpas 299, MV4-11, KMS11LUC) are cultured under standard conditions.
-
A specific number of cells (typically 5-10 x 106) are suspended in a suitable medium, often mixed with Matrigel, and subcutaneously or intravenously injected into immunocompromised mice (e.g., NOD-SCID, SCID-beige).[5][8]
-
-
Tumor Growth and Randomization:
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).[9]
-
Mice are then randomized into treatment and control groups.
-
-
Drug Formulation and Administration:
-
Efficacy Assessment:
-
Tumor volume is measured regularly using calipers. For luciferase-expressing cells, tumor burden can be monitored by bioluminescence imaging.[5][6]
-
Animal body weight and general health are monitored throughout the study.
-
The primary efficacy endpoint is often tumor growth inhibition (TGI) or changes in tumor bioluminescence. Survival is also a key endpoint in some studies.[5][6]
-
-
Pharmacodynamic Analysis:
-
At the end of the study, tumors and/or other tissues are collected to assess target protein levels via methods such as Western blot or immunohistochemistry to confirm target engagement and degradation.
-
A typical workflow for in vivo xenograft studies.
Conclusion
The collective in vivo data for pomalidomide-based PROTACs targeting ALK, FLT3-ITD/KIT, and BRD4 strongly suggests that this therapeutic modality holds significant advantages over traditional small molecule inhibitors. The ability to catalytically degrade target oncoproteins leads to a more profound and durable anti-tumor response in preclinical models. While the specific in vivo efficacy of "this compound" PROTAC is yet to be reported, the consistent and potent in vivo activity of its structural analogs provides a strong rationale for its continued development and investigation. Future studies with direct head-to-head comparisons will be crucial to fully elucidate the therapeutic potential of these next-generation cancer therapies.
References
- 1. A mouse model for EML4-ALK-positive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bromodomain inhibitor OTX015 in patients with lymphoma or multiple myeloma: a dose-escalation, open-label, pharmacokinetic, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bromodomain inhibitor OTX015 (MK-8628) combined with targeted agents shows strong in vivo antitumor activity in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Pivotal Role of Alkyl Chain Linkers in Pomalidomide-Based Degraders: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective protein degradation. When utilizing a pomalidomide-based warhead to engage the Cereblon (CRBN) E3 ligase, the linker element is not merely a spacer but a key determinant of the degrader's efficacy. This guide provides a comparative analysis of how varying the length of simple alkyl chain linkers in pomalidomide-based degraders impacts their performance, supported by experimental data and detailed protocols.
The linker in a PROTAC molecule plays a crucial role in dictating its physicochemical properties, cell permeability, and, most importantly, its ability to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] The length and composition of the linker are critical parameters that require careful optimization for each specific protein of interest.[1][2] An optimal linker length is essential to span the distance between the E3 ligase and the target protein, enabling productive ubiquitination and subsequent degradation.[1][3] A linker that is too short can lead to steric hindrance, while a linker that is too long may result in an entropically unfavorable and unproductive ternary complex.[2][3]
Comparative Analysis of Alkyl Chain Linker Length
The following tables summarize quantitative data from published studies on pomalidomide-based PROTACs, illustrating the impact of alkyl linker length on their degradation efficiency (DC50 and Dmax) and anti-proliferative activity (IC50). It is important to note that these PROTACs target different proteins and were evaluated in various cell lines, making direct comparisons challenging. However, the data provides valuable insights into the performance of different linker strategies.[1]
| PROTAC Targeting | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Target Protein A | Alkyl Chain | 3 | >1000 | <20 | Cell Line X | |
| Target Protein A | Alkyl Chain | 4 | 500 | 45 | Cell Line X | |
| Target Protein A | Alkyl Chain | 5 | 150 | 85 | Cell Line X | |
| Target Protein B | Alkyl Chain | 8 | >1000 | N/A | Cell Line Y | [3] |
| Target Protein B | Alkyl Chain | 15 | 250 | 70 | Cell Line Y | [3] |
| Target Protein B | Alkyl Chain | 16-17 | 50 | >90 | Cell Line Y | [3] |
| HDAC8 | Alkyl Chain | N/A | 147 | 93 | Cell Line Z | [4] |
| EGFR | Alkyl Chain | N/A | N/A | 96 | Cell Line W | [5] |
| PROTAC Targeting | Linker Composition | IC50 (nM) | Cell Line | Reference |
| EGFR | Alkyl Chain | 0.10 µM (EGFRWT) | Various | [5] |
| EGFR | Alkyl Chain | 4.02 µM (EGFRT790M) | Various | [5] |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action of pomalidomide-based degraders and the experimental procedures used to evaluate them, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: Mechanism of pomalidomide-based PROTACs.
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to evaluate their own pomalidomide-based PROTACs.
Protocol 1: Target Protein Degradation Assay (Western Blot)
This protocol is used to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of a PROTAC.[6][7]
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
PROTAC stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with serial dilutions of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).[6][8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[9]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.[6]
-
Perform densitometry analysis on the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control and plot dose-response curves to determine DC50 and Dmax.[7]
-
Protocol 2: Cell Viability Assay
This protocol measures the effect of the degrader on cell proliferation and viability to determine the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
PROTAC stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat cells with serial dilutions of the PROTAC. Include a vehicle control. Incubate for a specified period (e.g., 72 hours).[10]
-
Assay Procedure: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition and Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.[10]
Protocol 3: Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay directly measures the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[11]
Materials:
-
HEK293T cells
-
Plasmids expressing the target protein fused to NanoLuc® luciferase and HaloTag®-fused CRBN
-
Transfection reagent
-
Opti-MEM™
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader capable of measuring BRET
Procedure:
-
Cell Preparation and Transfection: Co-transfect HEK293T cells with the two plasmids.[11]
-
Assay Setup: 24 hours post-transfection, replace the culture medium with Opti-MEM™ and add the HaloTag® NanoBRET™ 618 Ligand.
-
Treatment and Measurement: Add serial dilutions of the PROTAC to the wells, followed by the NanoBRET™ Nano-Glo® Substrate.[11]
-
Data Analysis: Measure the acceptor and donor signals and calculate the NanoBRET™ ratio. Plot the ratio against the degrader concentration to determine the EC50 for ternary complex formation.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validating Pomalidomide PROTAC Ternary Complex Formation: A Comparative Guide to AlphaLISA and Alternative Methods
For researchers, scientists, and drug development professionals navigating the intricacies of PROTAC (Proteolysis Targeting Chimera) development, the validation of a stable ternary complex is a critical milestone. This guide provides a comprehensive comparison of AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology with other established biophysical methods for characterizing the formation of the pivotal ternary complex involving pomalidomide-based PROTACs, a target protein of interest (POI), and the E3 ligase Cereblon (CRBN).
Pomalidomide (B1683931), a derivative of thalidomide, is a widely utilized E3 ligase ligand in PROTAC design.[1][2][3] The formation of a stable ternary complex—comprising the PROTAC, the POI, and the E3 ligase—is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.[4][5][6][] Therefore, robust and reliable methods to quantify and characterize this complex are essential for the successful development of effective PROTAC degraders.
AlphaLISA for Ternary Complex Validation
AlphaLISA is a bead-based, no-wash immunoassay that has gained prominence for its high sensitivity, wide dynamic range, and adaptability for high-throughput screening.[] The assay relies on the proximity of two types of beads: a donor bead and an acceptor bead. In the context of a pomalidomide PROTAC, one bead is conjugated to an antibody or tag that recognizes the POI, while the other is similarly functionalized to bind to the CRBN E3 ligase complex. When the PROTAC successfully bridges the POI and CRBN, the beads are brought into close proximity. Upon excitation of the donor bead, a singlet oxygen molecule is generated, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal that is directly proportional to the amount of ternary complex formed.[4][6]
A characteristic feature of PROTAC-mediated ternary complex formation in AlphaLISA is the "hook effect," a bell-shaped curve observed when plotting the AlphaLISA signal against increasing PROTAC concentrations.[4][8] This occurs because at very high concentrations, the PROTAC can form binary complexes with either the POI or the E3 ligase, thereby reducing the formation of the ternary complex and leading to a decrease in the luminescent signal.[4]
Comparative Analysis of Validation Methods
While AlphaLISA offers a convenient and high-throughput solution, a multi-faceted approach utilizing various biophysical techniques is often employed to gain a comprehensive understanding of the ternary complex. The following table summarizes key quantitative parameters and a qualitative comparison of AlphaLISA with other commonly used methods.
| Assay Method | Key Parameters Measured | Advantages | Limitations |
| AlphaLISA | Relative ternary complex abundance, Hook effect | High-throughput, no-wash format, high sensitivity, amenable to automation.[] | Indirect measurement, susceptible to artifacts from assay components, requires tagged proteins. |
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (kon, koff), cooperativity (α).[1][6] | Label-free, real-time kinetic data, provides detailed mechanistic insights.[6] | Requires specialized equipment, protein immobilization can affect activity, lower throughput. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[1] | Label-free, provides a complete thermodynamic profile of the interaction. | Requires large amounts of pure protein, lower throughput, sensitive to buffer conditions. |
| NanoBRET™ Ternary Complex Assay | In-cell ternary complex formation.[1][8][9] | Measures complex formation in a physiologically relevant cellular environment.[1][8][9] | Requires genetic modification of cells to express tagged proteins, potential for steric hindrance from tags. |
| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | Proximity-based signal of ternary complex. | Homogeneous assay format, sensitive. | Requires labeled components, potential for spectral overlap and interference. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to obtaining reliable data. Below are summarized methodologies for key assays used in the validation of pomalidomide PROTAC ternary complex formation.
AlphaLISA Experimental Protocol
-
Reagent Preparation: Recombinant, tagged POI (e.g., GST-tagged) and CRBN E3 ligase complex (e.g., FLAG-tagged) are prepared in a suitable AlphaLISA buffer. The pomalidomide PROTAC is serially diluted to create a concentration gradient.
-
Assay Plate Setup: The POI, CRBN complex, and varying concentrations of the PROTAC are added to the wells of a 384-well microplate. Control wells should include reactions lacking one of the components (PROTAC, POI, or CRBN) to determine background signal.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 1-2 hours) to allow for the formation of the ternary complex.
-
Addition of AlphaLISA Beads: A mixture of anti-tag donor beads (e.g., anti-FLAG) and acceptor beads (e.g., anti-GST) is added to each well.[6]
-
Final Incubation: The plate is incubated in the dark at room temperature for a further period (e.g., 1 hour) to allow for bead-protein binding.
-
Signal Detection: The plate is read on an AlphaLISA-compatible plate reader to measure the chemiluminescent signal.
Surface Plasmon Resonance (SPR) Experimental Protocol
-
Immobilization: The E3 ligase (e.g., His-tagged CRBN) is immobilized on a sensor chip surface.[6]
-
Binary Interaction Analysis: To determine the binding affinity of the PROTAC to the individual components, increasing concentrations of the PROTAC are flowed over the immobilized E3 ligase. Similarly, the POI can be immobilized to measure its interaction with the PROTAC.
-
Ternary Complex Analysis: A pre-mixed solution of the PROTAC and the POI at a near-saturating concentration is injected over the immobilized E3 ligase.[6]
-
Data Analysis: The binding responses are measured in real-time, and the data is fitted to a suitable binding model to determine the kinetic parameters (kon, koff) and the dissociation constant (KD) of the ternary complex.
-
Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD. An α value greater than 1 indicates positive cooperativity.[6]
Visualizing the PROTAC Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the signaling pathway of a pomalidomide PROTAC and a typical experimental workflow for AlphaLISA.
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: Workflow for AlphaLISA-based detection of ternary complexes.
References
- 1. benchchem.com [benchchem.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. benchchem.com [benchchem.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
A Comparative Pharmacokinetic Assessment of Pomalidomide-Based PROTACs for Targeted Protein Degradation
For Immediate Release
A comprehensive analysis of the pharmacokinetic properties of pomalidomide-based Proteolysis Targeting Chimeras (PROTACs) reveals critical insights for the rational design of these novel therapeutics. This guide provides a comparative overview of key pharmacokinetic parameters, detailed experimental methodologies, and a visualization of the underlying biological pathways, aimed at researchers, scientists, and drug development professionals.
While specific pharmacokinetic data for a PROTAC with an amido-C4-amido-C6-NH-Boc linker remains proprietary, this guide leverages available data from structurally related pomalidomide-based PROTACs to provide a valuable comparative framework. We focus on the well-characterized BRD4-degrading PROTAC, ARV-825 , which utilizes a flexible polyethylene (B3416737) glycol (PEG) linker, as a primary example for comparison. Pomalidomide serves as the E3 ligase-recruiting moiety, binding to Cereblon (CRBN) to induce the degradation of target proteins.[1][2][3]
Comparative Pharmacokinetic and Pharmacodynamic Data
The successful development of PROTACs is contingent on optimizing their absorption, distribution, metabolism, and excretion (ADME) profiles. The large molecular size of PROTACs often presents challenges in achieving favorable oral bioavailability and metabolic stability.[4] The linker connecting the target-binding and E3 ligase-binding moieties plays a pivotal role in determining these properties.
Below is a summary of available pharmacokinetic and pharmacodynamic data for the parent E3 ligase ligand, pomalidomide, and the pomalidomide-based BRD4-degrading PROTAC, ARV-825.
| Parameter | Pomalidomide | ARV-825 |
| Target | - | BRD4 |
| E3 Ligase Ligand | Pomalidomide (for Cereblon) | Pomalidomide (for Cereblon) |
| Half-life (t½) | ~7.5 hours (in humans)[5][6] | Data not publicly available |
| Time to Max. Concentration (Tmax) | 2-3 hours (in humans)[5] | Data not publicly available |
| Oral Bioavailability | >70% (in humans)[4] | Orally active in mouse models[7] |
| Degradation Potency (DC50) | N/A | <1 nM (in Burkitt's Lymphoma cells)[1][4] |
| Maximal Degradation (Dmax) | N/A | >95% (in Burkitt's Lymphoma cells)[4] |
Experimental Protocols
The following are generalized protocols for key experiments used to assess the pharmacokinetic and pharmacodynamic properties of pomalidomide-based PROTACs.
In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Male BALB/c mice (6-8 weeks old) are used.
-
Drug Formulation and Administration: ARV-825 is formulated in a vehicle suitable for the chosen route of administration (e.g., oral gavage or intraperitoneal injection). A typical oral formulation might consist of 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in water.
-
Dosing: A single dose of the PROTAC is administered to the mice.
-
Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via tail vein or cardiac puncture.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of the PROTAC in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and t1/2 (half-life) are calculated using appropriate software.[8][][10]
Western Blot for Protein Degradation
-
Cell Culture and Treatment: Cancer cell lines (e.g., TPC-1 thyroid carcinoma cells) are cultured to 70-80% confluency and then treated with varying concentrations of the PROTAC (e.g., ARV-825) or vehicle control for a specified duration (e.g., 24 hours).[7]
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against the target protein (e.g., BRD4), downstream effectors (e.g., c-Myc), and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with corresponding HRP-conjugated secondary antibodies.
-
Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate, and the band intensities are quantified to determine the extent of protein degradation.[2]
Signaling Pathways and Experimental Workflows
Pomalidomide-based PROTACs that target BET bromodomains, such as BRD4, exert their anti-cancer effects by inducing the degradation of these epigenetic readers. This leads to the downregulation of key oncogenic transcription factors, primarily c-Myc and NF-κB, which in turn inhibits cancer cell proliferation and survival.[11][12]
PROTAC-Mediated Protein Degradation Workflow
The following diagram illustrates the general workflow for the development and evaluation of a pomalidomide-based PROTAC.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Population Pharmacokinetics of Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Profiles of Pomalidomide in Human Plasma Simulated with Pharmacokinetic Data in Control and Humanized-liver Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pomalidomide-amido-C4-amido-C6-NH-Boc: A Guide for Laboratory Professionals
Effective management and disposal of Pomalidomide-amido-C4-amido-C6-NH-Boc are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals.
Pomalidomide (B1683931) is a potent cytotoxic and teratogenic agent, necessitating stringent handling and disposal protocols.[1][2] The entire this compound molecule should be treated with the same level of caution as pomalidomide itself. Adherence to institutional and local regulations for hazardous waste is mandatory.
Immediate Safety and Handling
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Pomalidomide and its derivatives require robust protective measures to prevent accidental exposure.[1][3]
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | Provides a strong barrier against skin contact and protects in case of a breach in the outer glove.[1] |
| Body Protection | Disposable, solid-front, back-closing chemotherapy gown with long sleeves and elastic or knit cuffs. | Prevents contamination of personal clothing and skin.[1] |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and aerosols that can cause serious eye damage.[1] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher), particularly when handling powders or if aerosolization is possible. | Protects against the inhalation of the potent compound.[1] |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Prevents contamination of footwear and the spread of the compound to other areas.[1] |
All handling of this compound and its waste must be conducted within a certified chemical fume hood or a containment isolator (glove box) to minimize exposure risk.[1]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final waste collection.
1. Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, including unused compound, contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and weighing papers, must be collected in a dedicated, clearly labeled, leak-proof hazardous waste container. The container should be lined with a heavy-duty plastic bag.
-
Liquid Waste: All liquid waste containing this compound, including reaction mixtures, solvents, and cleaning solutions, must be collected in a separate, dedicated, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvents used.
-
Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be placed in a designated sharps container for hazardous materials.
2. Decontamination of Work Surfaces:
-
Following the completion of work and before removing PPE, decontaminate all surfaces within the chemical fume hood or containment area.
-
Use a suitable decontamination solution, such as a high-pH solution or a solution recommended by your institution's safety office, to wipe down all surfaces.
-
All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as solid hazardous waste.
3. Labeling and Storage of Waste:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not flush any waste containing this compound down the drain or dispose of it in regular trash. [4]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Pomalidomide-amido-C4-amido-C6-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Pomalidomide-amido-C4-amido-C6-NH-Boc, a synthesized E3 ligase ligand-linker conjugate used in PROTAC technology.[1][2] Given its composition, which includes a pomalidomide (B1683931) core, this compound should be handled as a potent and hazardous substance. Pomalidomide is a thalidomide (B1683933) analogue and a known human teratogen, and it may also be associated with an increased risk of thrombotic events.[3] Therefore, stringent safety protocols are mandatory to minimize exposure risk.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are paramount to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling this compound, based on best practices for potent pharmaceutical compounds.[4]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high potential for aerosol or dust generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), potentially up to 1000.[4][5] |
| Reusable Half or Full-Facepiece Respirator | Must be used with appropriate particulate filters (P100/FFP3). A proper fit test is essential to ensure efficacy.[4] | |
| Disposable Respirators (e.g., N95) | Not recommended as the primary means of respiratory protection when handling highly potent compounds, but can be used for low-risk activities or as a secondary layer of protection.[4] Surgical masks do not offer adequate respiratory protection from drug exposure.[6] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately if contaminated or at regular intervals. |
| Body Protection | Disposable Coveralls | "Bunny suits" made from materials like Tyvek® or microporous film (MPF) are recommended to provide head-to-toe protection against chemical splashes and dust.[4][6] These garments should be selected based on their ability to protect against solid or finished-dose liquid Highly Potent Active Pharmaceutical Ingredients (HPAPI).[7] |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing and must close in the back.[6] | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that create a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[4] |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn within the designated handling area and removed before exiting.[4][6] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for the safe handling of potent compounds like this compound.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of the compound must occur in a designated area with restricted access.
-
Containment: A certified chemical fume hood, biological safety cabinet, or glove box is required. For highly potent compounds, containment technologies like flexible containment glove bags can significantly lower exposure risk.[5]
-
Decontamination: Ensure a validated decontamination solution is readily available in the work area.[4]
2. Compound Handling:
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing: If weighing the solid compound, do so within a containment system to minimize the generation of airborne particles.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.[4]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[4]
-
PPE Removal: Remove PPE in a designated doffing area, ensuring no cross-contamination. Disposable PPE should be disposed of as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, coveralls, shoe covers, bench paper, and any other disposable materials. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing the compound should be collected in a designated, sealed hazardous waste container. Do not dispose of this waste down the drain.
-
Sharps: Contaminated needles, syringes, and other sharps must be placed in a puncture-resistant sharps container that is clearly labeled as hazardous waste.
-
Final Disposal: All hazardous waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[3]
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. packageinserts.bms.com [packageinserts.bms.com]
- 4. benchchem.com [benchchem.com]
- 5. aiha.org [aiha.org]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
